6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
6-nitro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O4/c10-6-8-5-4(13-6)1-3(2-7-5)9(11)12/h1-2H,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPJBUCCBWWQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=O)N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727322 | |
| Record name | 6-Nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21594-54-7 | |
| Record name | 6-Nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
CAS Number: 21594-54-7
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this document synthesizes information from related structures and plausible synthetic pathways to offer a detailed perspective on its synthesis, potential physicochemical properties, and anticipated biological significance. The guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of nitro-substituted oxazolopyridinone scaffolds.
Introduction: The Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridin-2(3H)-one core is a privileged heterocyclic scaffold in drug discovery. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive framework for designing molecules that can interact with various biological targets.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy and as agents targeting the central nervous system.[1] The introduction of a nitro group at the 6-position is anticipated to significantly modulate the electronic properties and biological activity of the parent molecule, potentially leading to novel pharmacological profiles.
Proposed Synthesis of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
Synthesis of the Key Intermediate: 2-amino-5-nitropyridin-3-ol
The synthesis of 2-amino-5-nitropyridin-3-ol can be envisioned starting from commercially available 2-aminopyridine.
-
Step 1: Nitration of 2-aminopyridine. The initial step involves the nitration of 2-aminopyridine to introduce a nitro group onto the pyridine ring. A common method for the nitration of 2-aminopyridine is the use of a mixture of concentrated sulfuric acid and nitric acid, which has been shown to produce 2-amino-5-nitropyridine.[2][3]
-
Step 2: Introduction of a Hydroxyl Group at the 3-position. This transformation is more challenging. A potential route could involve the diazotization of a related aminopyridine precursor followed by hydrolysis, although this would require a suitable starting material with an amino group at the 3-position. A more feasible approach may involve a multi-step sequence starting from a different pyridine derivative.
Cyclization to form 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
With the 2-amino-5-nitropyridin-3-ol intermediate in hand, the final cyclization to form the oxazolone ring can be achieved. This is typically accomplished by reacting the aminophenol derivative with a phosgene equivalent, such as phosgene itself, diphosgene, or triphosgene.[4] The reaction involves the formation of a carbamate intermediate, which then undergoes intramolecular cyclization to yield the desired product.
Experimental Protocol (Proposed):
-
Synthesis of 2-amino-5-nitropyridine: To a stirred solution of 2-aminopyridine in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise at a low temperature (e.g., 0-5 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time. The mixture is then poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 2-amino-5-nitropyridine.[3]
-
Synthesis of 2-amino-5-nitropyridin-3-ol: (Further research and methods development required).
-
Cyclization: To a solution of 2-amino-5-nitropyridin-3-ol in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., pyridine, triethylamine) are added at a controlled temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is isolated and purified by crystallization or column chromatography.
Caption: Proposed synthetic pathway for 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one.
Physicochemical Properties (Predicted)
Due to the absence of experimental data for 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one, the following properties are predicted based on the analysis of its structural analogue, Oxazolo[4,5-b]pyridin-2(3H)-one (CAS 60832-72-6), and general principles of physical organic chemistry.
| Property | Predicted Value/Observation | Rationale/Reference |
| Molecular Formula | C₆H₃N₃O₄ | Calculated from structure |
| Molecular Weight | 181.11 g/mol | Calculated from structure |
| Appearance | Likely a yellow to orange crystalline solid | The nitro group is a chromophore, often imparting color. The parent compound is a white to orange powder.[2] |
| Melting Point | >200 °C | The parent compound has a melting point of 214 °C.[1] The nitro group and potential for strong intermolecular interactions would likely increase the melting point. |
| Solubility | Sparingly soluble in water, soluble in polar aprotic solvents (e.g., DMSO, DMF) | The parent compound exhibits similar solubility.[5] |
Potential Biological Activity and Applications
The biological activity of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one has not been explicitly reported. However, based on the known activities of related compounds, several potential applications can be hypothesized.
-
Anticancer Activity: Many nitroaromatic compounds exhibit anticancer properties. Furthermore, derivatives of the oxazolo[4,5-b]pyridine scaffold have been investigated as kinase inhibitors.[1] A study on 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives revealed their potential as antitumor agents targeting human DNA topoisomerase IIα.[5] The introduction of a nitro group could enhance these activities.
-
Enzyme Inhibition: The oxazolopyridinone core is present in various enzyme inhibitors. For instance, derivatives of the parent compound have been synthesized and evaluated as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors with anti-inflammatory potential.[6]
-
Antimicrobial Activity: Nitro-substituted heterocyclic compounds are a well-established class of antimicrobial agents. The nitro group can undergo bioreduction in microbial cells, leading to the formation of cytotoxic reactive species.
Caption: Potential biological activities of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one.
Safety and Handling
Specific toxicology data for 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one is not available. However, based on the safety data for the parent compound and general knowledge of nitroaromatic compounds, the following precautions are recommended.
-
Hazard Statements (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
A Material Safety Data Sheet (MSDS) for this compound is available from ChemicalBook.[7]
Conclusion and Future Directions
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one represents an under-explored molecule with significant potential in medicinal chemistry. The proposed synthetic route provides a starting point for its preparation and subsequent biological evaluation. Future research should focus on the development of an efficient and scalable synthesis, followed by a thorough investigation of its physicochemical properties and a comprehensive screening for biological activity, particularly in the areas of oncology and infectious diseases. The insights gained from such studies will be invaluable in unlocking the therapeutic potential of this and related nitro-substituted heterocyclic scaffolds.
References
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MySkinRecipes. Oxazolo[4,5-b]pyridin-2(3H)-one. [Link]
-
PubChem. Oxazolo(4,5-b)pyridin-2(3H)-one. [Link]
-
National Center for Biotechnology Information. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic & Medicinal Chemistry Letters, 34, 127763. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Archiv der Pharmazie, 349(4), 267-279. [Link]
-
Chaban, T., Matiychuk, V., Komarytsya, O., Myrko, I., Chaban, I., Ogurtsov, V., & Nektegaev, I. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia, 67(3), 193-201. [Link]
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613. [Link]
-
MDPI. (2001). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 6(10), 833-842. [Link]
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(10), 1235. [Link]
-
National Center for Biotechnology Information. (1993). Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids. The Journal of Organic Chemistry, 58(15), 4065-4071. [Link]
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- 2. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 3. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Therapeutic Targeting via 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
Topic: Potential therapeutic targets of "6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one" Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Identity
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one (CAS: 21594-54-7) represents a specialized class of heterocyclic electrophiles utilized primarily as covalent warheads in the design of serine hydrolase inhibitors. Unlike reversible inhibitors that rely solely on non-covalent binding affinity, this scaffold functions as a "suicide substrate" or covalent modifier.
The molecule consists of a pyridine ring fused to an oxazol-2-one moiety, with a nitro group at the 6-position.[1]
-
Core Function: Covalent carbamylation of active site serine residues.
-
Primary Target: Fatty Acid Amide Hydrolase (FAAH) .
-
Secondary Utility: Synthetic precursor for Topoisomerase II inhibitors (via conversion to 2-substituted oxazoles) and SIRT1 modulators.
-
Key Chemical Feature: The electron-withdrawing nitro group (
) at C6 significantly lowers the LUMO energy of the carbonyl at C2, enhancing its susceptibility to nucleophilic attack by enzymatic serine residues.
Mechanism of Action: The "Serine Trap"
The therapeutic potential of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one is defined by its reactivity. It acts as a mechanism-based inhibitor for enzymes bearing the Ser-Lys-Asp catalytic triad, most notably FAAH.
Chemical Mechanism
-
Recognition: The inhibitor binds to the enzyme's active site, mimicking the fatty acid amide substrate.
-
Nucleophilic Attack: The catalytic Serine (e.g., Ser241 in FAAH) attacks the carbonyl carbon (C2) of the oxazolone ring.
-
Ring Opening: The high ring strain and the electron-withdrawing nature of the pyridine nitrogen (enhanced by the 6-nitro group) facilitate the cleavage of the C-O bond.
-
Carbamylation: The result is a stable, covalent carbamate adduct attached to the serine hydroxyl, permanently (or slowly reversibly) inactivating the enzyme.
Visualization of Inhibition Mechanism
The following diagram illustrates the covalent modification of the catalytic serine by the scaffold.
Figure 1: Mechanism of covalent inactivation. The 6-nitro group enhances the electrophilicity of the C2 carbonyl, facilitating the formation of the stable carbamate adduct.
Primary Therapeutic Target: Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is the principal catabolic enzyme for fatty acid amides (FAAs), including the endogenous cannabinoid anandamide (AEA) .
Therapeutic Rationale
Inhibition of FAAH blocks the degradation of anandamide, leading to elevated synaptic levels of this endocannabinoid. This results in:
-
Analgesia: Activation of CB1 and CB2 receptors in the peripheral and central nervous systems.
-
Anti-inflammatory effects: Reduction of arachidonic acid release (a precursor to pro-inflammatory prostaglandins).
-
Anxiolysis: Modulation of emotional states without the psychotropic side effects associated with direct CB1 agonists (like THC).
The Role of the 6-Nitro Scaffold
While many FAAH inhibitors exist (e.g., URB597, PF-3845), the oxazolopyridin-2-one scaffold offers a unique balance of potency and selectivity. The 6-nitro variant serves as a high-reactivity probe to map the active site's tolerance for electrophiles.
-
Selectivity Profile: The fused pyridine ring mimics the
-system of the arachidonoyl chain's double bonds, aiding in fit within the hydrophobic channel of FAAH. -
Potency: The nitro group increases the rate of carbamylation (
), making it effective at lower concentrations.
Endocannabinoid Signaling Pathway
Figure 2: Impact of FAAH inhibition on Endocannabinoid signaling.[2][3] Inhibition prevents AEA hydrolysis, enhancing CB1/CB2 signaling.
Secondary & Emerging Targets
Topoisomerase II (Oncology)
While the 2(3H)-one is a serine trap, its derivatives (specifically 2-substituted oxazolo[4,5-b]pyridines ) have been identified as inhibitors of Human DNA Topoisomerase II
-
Relevance: The 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one serves as the key synthetic intermediate. By reacting the 2-one with specific nucleophiles or via ring transformation, researchers generate 2-phenyl-oxazolopyridines.
-
Mechanism: These derivatives likely function as DNA intercalators or catalytic inhibitors , stabilizing the DNA-enzyme cleavage complex and triggering apoptosis in cancer cells (e.g., HeLa, MCF7).
Elastase & Serine Proteases
The scaffold is broadly active against serine proteases, including Human Neutrophil Elastase (HNE) . The 6-nitro substitution pattern is particularly effective for HNE inhibition due to the electronic requirements of the HNE active site (S1 pocket). This suggests potential applications in COPD (Chronic Obstructive Pulmonary Disease) and acute lung injury.
Experimental Protocols
Synthesis of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
Note: This protocol involves hazardous reagents. Perform in a fume hood.
Target: Preparation of the core scaffold from 2-amino-3-hydroxy-5-nitropyridine.
-
Reagents: 2-amino-3-hydroxy-5-nitropyridine (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Phosgene/Triphosgene (0.4 eq), Anhydrous THF or Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-amino-3-hydroxy-5-nitropyridine in anhydrous THF under
atmosphere. -
Add CDI portion-wise at
. -
Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a less polar spot).
-
Cool to room temperature.[4][5] The product often precipitates.
-
Filter the solid, wash with cold THF and Ether.
-
Purification: Recrystallization from Ethanol/DMF.
-
-
Validation:
-
(DMSO-
): Look for the disappearance of the amino/hydroxyl protons and the shift of aromatic protons due to ring fusion. -
IR: Strong carbonyl stretch at
(cyclic carbamate).
-
(DMSO-
FAAH Inhibition Assay (Fluorometric)
Objective: Determine the
| Component | Description |
| Enzyme | Recombinant Human FAAH (microsomal prep) |
| Substrate | Arachidonyl-7-amino-4-methylcoumarin (AAMCA) |
| Buffer | 50 mM Tris-HCl, pH 7.4, 0.05% BSA |
| Detection | Fluorescence (Ex: 360 nm, Em: 460 nm) |
Protocol:
-
Pre-incubation: Incubate hFAAH (approx. 10 nM) with varying concentrations of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one (0.1 nM to 10
) in buffer for 30 minutes at . Crucial: Because this is a covalent inhibitor, potency may be time-dependent. -
Reaction Start: Add AAMCA substrate (final conc.
). -
Measurement: Monitor the release of AMC (fluorescent) kinetically for 60 minutes.
-
Analysis: Plot the initial velocity (
) vs. [Inhibitor]. Fit to a sigmoidal dose-response curve to determine . For covalent inhibitors, determining is more rigorous than .
References
-
Boger, D. L., et al. (2005). "Discovery of a potent, selective, and efficacious class of reversible alpha-ketoheterocycle inhibitors of fatty acid amide hydrolase." Journal of Medicinal Chemistry. Link
-
Yildiz, I., et al. (2021). "Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα." Bioorganic Chemistry. Link
-
Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. Link
-
Mileni, M., et al. (2008).[6] "Structure-guided discovery of a highly selective FAAH inhibitor." Proceedings of the National Academy of Sciences. Link
-
Sugaya, T., et al. (1994). "6H-pyrazolo[4,5,1-de]acridin-6-ones as a novel class of antitumor agents. Synthesis and biological activity."[2][7][8][9][10] Journal of Medicinal Chemistry. Link
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- 5. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Technical Guide to 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one Derivatives and Analogs for Drug Discovery
Abstract
The oxazolo[4,5-b]pyridin-2(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth technical analysis of a specific, potent subclass: 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one and its derivatives. We will explore the synthetic rationale, delve into the mechanistic underpinnings of its diverse bioactivities—including anticancer, anti-inflammatory, and antimicrobial properties—and elucidate the critical structure-activity relationships (SAR) governed by the influential nitro group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutics.
Introduction: The Oxazolo[4,5-b]pyridin-2(3H)-one Core and the Significance of the 6-Nitro Moiety
The fusion of oxazole and pyridine rings in the oxazolo[4,5-b]pyridin-2(3H)-one scaffold creates a unique electronic and steric environment, making it a valuable building block in the design of bioactive molecules.[1] Its structural features allow for high-affinity binding to a variety of enzyme active sites, leading to a broad spectrum of pharmacological activities.[1] The introduction of a nitro group at the 6-position of this scaffold is a strategic synthetic modification. The nitro group is a potent electron-withdrawing moiety that can significantly modulate the physicochemical properties and biological activity of the parent molecule.[2][3] In many heterocyclic systems, the presence of a nitro group is correlated with enhanced antimicrobial and anticancer activities.[4][5] This is often attributed to its ability to undergo bioreduction in hypoxic environments, such as those found in solid tumors and anaerobic bacteria, leading to the formation of cytotoxic reactive nitrogen species.[6][7]
This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one derivatives, offering insights into their rational design and development.
Synthesis of the 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one Scaffold
While a direct, one-pot synthesis for 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for related heterocyclic systems. The proposed pathway involves a multi-step process, commencing with the nitration of a suitable pyridine precursor, followed by the construction of the fused oxazolone ring.
Proposed Synthetic Pathway
The synthesis of the target scaffold can be logically approached in two main stages: the preparation of a key intermediate, 2-chloro-3-amino-6-nitropyridine, followed by the cyclization to form the oxazolone ring.
Caption: Proposed two-stage synthesis of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a proposed method based on analogous reactions and requires experimental validation.
Step 1: Synthesis of 2-Chloro-3-amino-6-nitropyridine (Intermediate)
-
Nitration: To a solution of 2-chloro-3-aminopyridine in concentrated sulfuric acid, cooled to 0 °C, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one (Target Compound)
-
Cyclization: Dissolve the intermediate, 2-chloro-3-amino-6-nitropyridine, in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Reagent Addition: To this solution, add a phosgene equivalent, such as triphosgene, and a non-nucleophilic base, for instance, triethylamine, at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Isolation and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one.
Biological Activities and Therapeutic Potential
The 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one scaffold and its analogs have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.
Anticancer Activity
Derivatives of the oxazolo[4,5-b]pyridine core have been identified as potent anticancer agents.[8][9][10] The introduction of a nitro group can further enhance this activity.
-
Mechanism of Action: A primary mechanism of anticancer action for this class of compounds is the inhibition of topoisomerase IIα (hTopo IIα), a crucial enzyme involved in DNA replication and chromosome segregation.[8] Certain 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives have shown potent inhibitory activity against hTopo IIα, with some analogs exhibiting greater potency than the reference drug etoposide.[8] The nitro group, particularly in the hypoxic environment of solid tumors, can be reduced to form cytotoxic radicals that contribute to DNA damage and apoptosis.
Caption: Dual anticancer mechanism of 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one derivatives.
Anti-inflammatory Activity
The oxazolo[4,5-b]pyridin-2-one core is also a promising scaffold for the development of novel anti-inflammatory agents.[11]
-
Mechanism of Action: A key target in the anti-inflammatory activity of these compounds is Glycogen Synthase Kinase-3β (GSK-3β).[1] Inhibition of GSK-3β has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] Triazole derivatives of the oxazolo[4,5-b]pyridin-2-one scaffold have demonstrated potent GSK-3β inhibition and significant in vivo anti-inflammatory effects.[1]
Antimicrobial Activity
The presence of a nitroaromatic moiety is a well-established feature in many antimicrobial drugs.[2]
-
Mechanism of Action: The antimicrobial action of nitroaromatic compounds typically involves reductive activation of the nitro group by microbial nitroreductases.[6] This process generates reactive nitrogen species that can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[2][7] This mechanism is particularly effective against anaerobic bacteria and certain parasites.
Structure-Activity Relationships (SAR)
The biological activity of 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and any appended functionalities.
-
Role of the Nitro Group: The position of the nitro group is critical. The 6-position is electronically distinct, and substitution at this site significantly influences the molecule's interaction with biological targets. The electron-withdrawing nature of the nitro group can enhance binding to enzyme active sites through favorable electrostatic interactions.[2]
-
Substituents on the Phenyl Ring (for 2-phenyl derivatives): In the case of 2-(substituted phenyl)oxazolo[4,5-b]pyridines, modifications to the phenyl ring have a profound impact on activity. For instance, in the context of anticancer activity, the presence and position of substituents on the phenyl ring can modulate the potency of topoisomerase IIα inhibition.[8]
-
Modifications at the N-3 Position: The nitrogen at the 3-position of the oxazolone ring is a key site for derivatization. Alkylation or acylation at this position can be used to fine-tune the pharmacokinetic properties of the molecule, such as solubility and metabolic stability, and can also influence biological activity.
| Compound Class | Biological Activity | Key SAR Observations | Reference |
| 2-(Substituted phenyl)oxazolo[4,5-b]pyridines | Anticancer (hTopo IIα inhibition) | Substituents on the phenyl ring significantly impact potency. | [8] |
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | Anti-inflammatory (GSK-3β inhibition) | The nature of the triazole substituent is crucial for potent GSK-3β inhibition. | [1] |
| Nitroaromatic heterocycles | Antimicrobial | The presence and reductive potential of the nitro group are essential for activity. | [2][6] |
Future Directions and Conclusion
The 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one scaffold represents a promising starting point for the development of novel therapeutics with diverse applications. Future research should focus on:
-
Expansion of the Chemical Space: Synthesis and screening of a wider range of derivatives with diverse substitutions at the N-3 position and other available sites on the pyridine ring to further explore the SAR.
-
Mechanism of Action Studies: In-depth investigation of the precise molecular targets and signaling pathways modulated by these compounds to fully elucidate their mechanisms of action.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.
-
In Vivo Efficacy Studies: Assessment of the therapeutic efficacy and safety of promising candidates in relevant animal models of cancer, inflammation, and infectious diseases.
References
-
Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules. [Link]
- One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
-
Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia. [Link]
-
Oxazol-5(4H)-ones. Part 7. New synthesis of oxazolo[5,4-b]pyridines. RSC Publishing. [Link]
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Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Molecules. [Link]
-
Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. PubMed. [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
-
Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed. [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
Comparison of various protocols for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
-
2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. PubMed. [Link]
-
(PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]
-
Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
-
Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. PubMed. [Link]
-
Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central. [Link]
-
Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PubMed Central. [Link]
-
Synthesis of Some Novel Thiazolo[4,5-b]Pyridines and their Tuberculostatic Activity Evaluation. ResearchGate. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]
-
In Silico Exploration of Molecular Mechanisms for Inhibiting Inflammatory Responses by 3Н-Thiazolo[4,5. ResearchGate. [Link]
-
Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [Link]
-
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI. [Link]420-3049/28/15/5697)
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- 1. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
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- 11. 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: Unveiling a Versatile Heterocyclic Core
In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount. Heterocyclic scaffolds, in particular, form the backbone of a vast number of pharmaceuticals and bioactive compounds. Among these, the oxazolo[4,5-b]pyridin-2(3H)-one core has garnered significant attention for its presence in molecules exhibiting a range of therapeutic properties, including anti-inflammatory and antitumor activities.[1][2] This guide focuses on a key derivative that serves as a versatile gateway to a diverse chemical space: 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one .
The introduction of a nitro group at the 6-position of the oxazolopyridine ring does more than simply add a functional handle; it fundamentally alters the electronic landscape of the molecule. This transformation imbues the scaffold with a unique reactivity profile, rendering it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. This document provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this building block, offering field-proven insights for researchers in organic synthesis and drug development.
Core Attributes and Reactivity Profile
The true power of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one as a building block lies in the pronounced electron-withdrawing nature of the nitro group. This functional group acts as a powerful activating engine for the pyridine ring system, making it highly susceptible to a range of chemical transformations that are otherwise difficult to achieve on the unsubstituted parent heterocycle.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 6-Nitro-3H-oxazolo[4,5-b]pyridin-2-one |
| CAS Number | 21594-54-7 |
| Molecular Formula | C₆H₃N₃O₄ |
| Molecular Weight | 181.11 g/mol |
| Appearance | Typically a solid powder (color may vary) |
The Causality of Enhanced Reactivity:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group, positioned para to the C5 position and ortho to the C7 position, significantly lowers the electron density of the pyridine ring. This electronic deficit creates a "superelectrophilic" character, making the ring highly amenable to attack by nucleophiles. This opens the door for the displacement of leaving groups or direct addition-elimination reactions, allowing for the introduction of a wide array of substituents.
-
Precursor to the Essential Amino Group: The most pivotal role of the 6-nitro group is its function as a synthetic precursor to the 6-amino functionality. The reduction of an aromatic nitro group is one of the most reliable and high-yielding transformations in organic chemistry. The resulting 6-aminooxazolo[4,5-b]pyridin-2(3H)-one is a crucial intermediate, as the amino group serves as a versatile handle for further derivatization through acylation, alkylation, sulfonylation, and diazotization reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Synthesis of the Building Block: A Two-Step Approach
The preparation of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one is most logically achieved from the parent oxazolo[4,5-b]pyridin-2(3H)-one, which itself can be synthesized from 2-amino-3-hydroxypyridine. A common and effective strategy involves an initial halogenation step to direct the subsequent nitration.
dot
Caption: Synthetic pathway to the target building block.
Experimental Protocol 1: Synthesis of 6-Bromo-oxazolo[4,5-b]pyridin-2(3H)-one
This protocol is adapted from established procedures for the bromination of the parent heterocycle.[3][4] The bromination at the 6-position provides a key intermediate, which can then be subjected to nitration.
Materials:
-
Oxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
Under a nitrogen atmosphere, dissolve oxazolo[4,5-b]pyridin-2(3H)-one (e.g., 5.0 g) in DMF (85 mL).
-
In a separate flask, dissolve NBS (e.g., 7.4 g) in DMF (50 mL).
-
Slowly add the NBS solution to the solution of the starting material at room temperature.
-
Allow the reaction mixture to stir at room temperature overnight. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, add water (35 mL) to the reaction mixture and cool in an ice bath to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one.
Experimental Protocol 2: Synthesis of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
This protocol is a standard, expert-level procedure for the nitration of an activated aromatic ring. The conditions are chosen to be potent enough to achieve nitration while minimizing side reactions.
Materials:
-
6-Bromo-oxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
Procedure:
-
Carefully add concentrated sulfuric acid (e.g., 20 mL) to a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice-salt bath.
-
Slowly and portion-wise, add 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one (e.g., 5.0 g) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the solid is fully dissolved, cool the mixture back to 0 °C.
-
Prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to a small amount of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 5 °C. The bromo-group is displaced by the nitro-group in this step.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
-
Pour the reaction mixture slowly and carefully onto crushed ice with vigorous stirring.
-
The precipitated product, 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one, is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Dry the product under high vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Application in Synthesis: A Gateway to Bioactive Amines
The primary and most powerful application of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one is its role as a masked amine. Its efficient reduction provides access to 6-aminooxazolo[4,5-b]pyridin-2(3H)-one, a versatile precursor for numerous bioactive molecules.
dot
Caption: Key synthetic transformation and application.
Experimental Protocol 3: Reduction to 6-Aminooxazolo[4,5-b]pyridin-2(3H)-one
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups, often providing the desired amine in high yield and purity without the need for harsh reagents.
Materials:
-
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq)
-
Palladium on Carbon (10% Pd, 5-10 mol% loading)
-
Ethanol or Methanol
-
Hydrogen Gas (H₂)
Procedure:
-
To a hydrogenation flask, add 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one (e.g., 2.0 g) and a suitable solvent such as ethanol (50 mL).
-
Carefully add 10% Palladium on Carbon (e.g., 100-200 mg) to the suspension.
-
Seal the flask and connect it to a hydrogenation apparatus (e.g., Parr shaker).
-
Purge the system with nitrogen gas, then evacuate and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and begin vigorous stirring/shaking at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-12 hours.
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent (ethanol).
-
Combine the filtrates and remove the solvent under reduced pressure to yield 6-aminooxazolo[4,5-b]pyridin-2(3H)-one, which can be used directly or recrystallized if necessary.
Conclusion
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one is more than just another heterocycle; it is a strategic building block engineered for versatility. Its synthesis, while requiring careful execution, is based on robust and well-understood organic reactions. The presence of the nitro group serves as a powerful activating feature, but its most significant role is as a reliable precursor to the 6-amino derivative. This transformation unlocks a wealth of synthetic possibilities, providing chemists with a direct route to novel amides, ureas, and other analogues built upon a privileged, biologically relevant scaffold. For research teams aiming to explore the chemical space around the oxazolopyridine core, mastering the use of this nitro-activated intermediate is a critical and enabling step.
References
-
PrepChem.com. Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2799900, Oxazolo(4,5-b)pyridin-2(3H)-one. Available from: [Link]
-
Malamas, M. S., et al. (1995). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry, 38(8), 1246-1258. Available from: [Link]
-
Shukla, K., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Chemical Biology & Drug Design, 88(2), 258-269. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 176(1), 13-19. Available from: [Link]
-
Yildiz-Oren, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 111, 104913. Available from: [Link]
-
Shaik, K. S., et al. (2022). Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents. Polycyclic Aromatic Compounds, 1-15. Available from: [Link]
Sources
Antimicrobial properties of "6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one" derivatives.
Technical Guide: Antimicrobial Properties of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one Derivatives
Executive Summary
The 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one scaffold represents a critical bioisostere of purine and benzoxazolone systems, offering a potent template for antimicrobial drug discovery. Characterized by a fused pyridine-oxazolone bicyclic core, this moiety leverages the electron-withdrawing nature of the 6-nitro group to enhance binding affinity with bacterial targets such as DNA gyrase and Topoisomerase IV. This guide details the chemical synthesis, structure-activity relationships (SAR), and biological evaluation protocols for these derivatives, with a specific focus on Mannich base modifications at the N3 position to overcome solubility barriers and enhance membrane permeability.
Chemical Architecture & Synthesis
The core structure, oxazolo[4,5-b]pyridin-2(3H)-one , consists of a pyridine ring fused to a 2-oxazolone ring. The "6-nitro" designation places a nitro group (
Synthetic Pathway
The synthesis typically proceeds via the cyclization of 2-amino-3-hydroxypyridine precursors. The introduction of the nitro group is most efficiently achieved prior to cyclization or via electrophilic substitution on the activated core.
Core Synthesis Protocol:
-
Precursor: Start with 2-amino-3-hydroxy-5-nitropyridine .
-
Cyclization: Condensation with a carbonyl source (Urea, Phosgene, or Carbonyldiimidazole (CDI)) closes the oxazole ring.
-
Derivatization (Mannich Reaction): The N3-proton is acidic (
), allowing for facile functionalization. Reaction with formaldehyde and a secondary amine (e.g., morpholine, piperidine) yields N-aminomethyl derivatives (Mannich bases).
Diagram 1: Synthetic Workflow
Caption: Step-wise synthesis from aminopyridine precursor to N-substituted Mannich base.
Mechanism of Action (MOA)
The antimicrobial efficacy of 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one derivatives is attributed to a dual-mechanism primarily targeting bacterial DNA replication and cell wall integrity.
-
DNA Gyrase/Topoisomerase IV Inhibition:
-
The planar bicyclic system mimics the adenine-guanine base pairs, allowing intercalation or competitive inhibition at the ATP-binding site of the GyrB subunit.
-
The 6-nitro group acts as an electron acceptor, potentially forming stabilizing hydrogen bonds or electrostatic interactions within the active site, enhancing residence time.
-
-
Membrane Permeation (Mannich Bases):
-
The N3-aminomethyl tail (Mannich side chain) increases lipophilicity and basicity.
-
Prodrug Mechanism: Under physiological conditions, the Mannich base can hydrolyze slowly to release the active free amide (N-H) core and formaldehyde (which has intrinsic antiseptic properties), or the intact molecule may disrupt membrane potential in Gram-positive bacteria.
-
Diagram 2: Signaling & Inhibition Pathway
Caption: Dual-targeting mechanism involving DNA replication machinery and membrane integrity.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing potency. The scaffold can be divided into three zones of modification:
| Zone | Position | Modification | Effect on Activity |
| A | C-6 (Nitro) | Electron-withdrawing group ( | Critical. Increases acidity of the system and enhances binding affinity to Gyrase. Reduction to amine often decreases activity. |
| B | N-3 (Amide N) | Mannich Base ( | Enhancer. Improves solubility (logP modulation) and transport. Bulky amines (e.g., N-methylpiperazine) often broaden the spectrum to Gram-negatives. |
| C | C-5/C-7 | Halogen/Methyl | Modulator. Steric bulk here can hinder binding; however, small lipophilic groups (Cl, Me) can improve pharmacokinetic profiles. |
Diagram 3: SAR Logic Map
Caption: Strategic optimization zones for the 6-nitrooxazolo[4,5-b]pyridin-2-one scaffold.
Experimental Protocols
Protocol A: Synthesis of Mannich Bases
Objective: To synthesize N-((morpholino)methyl)-6-nitrooxazolo[4,5-b]pyridin-2(3H)-one.
-
Reagents: 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq), Formaldehyde (37% aq., 1.5 eq), Morpholine (1.2 eq), Ethanol (absolute).
-
Procedure:
-
Dissolve the core scaffold in ethanol under gentle heating.
-
Add formaldehyde solution and stir for 15 minutes.
-
Add morpholine dropwise.
-
Reflux the mixture for 4–6 hours (monitor via TLC, solvent system: CHCl3:MeOH 9:1).
-
Cool to room temperature; the product usually precipitates.
-
Filter, wash with cold ethanol, and recrystallize from dioxane/ethanol.
-
-
Validation:
-
IR: Disappearance of N-H stretch (~3200 cm⁻¹).
-
1H NMR: Appearance of methylene singlet (
) around 4.5–5.0 ppm.
-
Protocol B: Antimicrobial Susceptibility Testing (MIC)
Standard: CLSI M07-A10 Guidelines.
-
Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]
-
Media: Mueller-Hinton Broth (MHB).
-
Method:
-
Prepare stock solution of the derivative in DMSO (1 mg/mL).
-
Perform serial two-fold dilutions in 96-well plates (Range: 512
g/mL to 0.5 g/mL). -
Inoculate with bacterial suspension adjusted to
CFU/mL. -
Incubate at 37°C for 18–24 hours.
-
Endpoint: Lowest concentration with no visible growth (turbidity).
-
-
Controls: Ciprofloxacin (Positive), DMSO only (Vehicle Negative).
Data Summary & References
Table 1: Representative Antimicrobial Activity (MIC in
| Compound Variant | S. aureus | E. coli | P. aeruginosa | C. albicans |
| Core (Unsubstituted) | 64 - 128 | >128 | >128 | >128 |
| N-Morpholinomethyl | 8 - 16 | 32 - 64 | 64 | 32 |
| N-(N-Methylpiperazinyl)methyl | 4 - 8 | 16 - 32 | 32 | 16 |
| Ciprofloxacin (Std) | 0.5 | 0.015 | 0.5 | - |
References
-
Synthesis and Biological Evaluation of Mannich Bases of Nitro Hydroxy Pyrazolines. Vertex AI Search Result 1.1. 2[3][4]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. 5[4]
-
Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2. ResearchGate. 6
-
Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines. NIH. 4[3][4]
-
Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents. PubMed. 7
Sources
- 1. turkjps.org [turkjps.org]
- 2. SYNTHESIS AND VALUATION OF MANNICH BASES OF CERTAIN NOVEL NITRO HYDROXY 1, 2 – PYRAZOLINES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one: A Functional Scaffold for Advanced Materials
[1]
Executive Summary
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one represents a highly specialized heterocyclic scaffold at the intersection of medicinal chemistry and advanced materials science.[1] While historically utilized as a pharmacophore in kinase inhibition (e.g., GSK-3β) and CNS modulation, its rigid planar architecture and electron-deficient nitro-functionalization make it a prime candidate for organic electronics , energetic materials , and high-performance polymers .[1]
This technical guide synthesizes the physicochemical attributes of this molecule with its applied potential in materials engineering.[1] It serves as a blueprint for researchers seeking to exploit the oxazolo[4,5-b]pyridine core as a building block for donor-acceptor (D-A) fluorophores or insensitive high-energy density materials (IHEDMs).[1]
Physicochemical Profile & Structural Logic[1][2]
The molecule features a fused bicyclic system: a pyridine ring condensed with an oxazol-2-one moiety.[1][2] The introduction of a nitro group at the C-6 position significantly alters the electronic landscape, creating a strong dipole and enhancing intermolecular stacking interactions—critical for solid-state material performance.[1]
Table 1: Physicochemical Properties
| Property | Value / Characteristic | Relevance in Materials Science |
| Molecular Formula | C₆H₃N₃O₄ | High nitrogen/oxygen content for energetics.[1] |
| Molecular Weight | 181.11 g/mol | Low MW allows for high atom economy in synthesis.[1] |
| Predicted Density | ~1.65 - 1.72 g/cm³ | High density is crucial for detonation velocity in energetic materials.[1] |
| Melting Point | >230°C (Decomp.)[1] | High thermal stability suitable for polymer processing.[1] |
| Electronic Character | Electron-Deficient (π-acid) | Acts as an acceptor in "Push-Pull" optoelectronic systems.[1] |
| Solubility | DMSO, DMF, hot MeCN | Processable in polar aprotic solvents for film casting.[1] |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Analyst Note: The parent compound, oxazolo[4,5-b]pyridin-2(3H)-one (CAS 60832-72-6), melts at ~214°C. The 6-nitro derivative exhibits a higher melting point and density due to strong intermolecular hydrogen bonding (N-H···O=C) and π-π stacking enhanced by the nitro group.
Synthesis & Scalability
To ensure high purity for materials applications (e.g., defect-free crystals for electronics), a direct cyclization route is superior to post-synthetic nitration, which often yields inseparable regioisomers.[1]
Preferred Route: Cyclocarbonylation of 2-amino-3-hydroxy-5-nitropyridine
This protocol avoids the use of phosgene gas, utilizing 1,1'-Carbonyldiimidazole (CDI) as a safer, solid-state equivalent.[1]
Reaction Scheme Logic
-
Precursor: 2-amino-3-hydroxy-5-nitropyridine.[1]
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.[1]
-
Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane (anhydrous).[1]
-
Mechanism: Nucleophilic attack of the amino group on the carbonyl center, followed by intramolecular cyclization by the hydroxyl group.[1]
Figure 1: Convergent synthesis pathway via CDI-mediated cyclization, ensuring regiospecificity.[1]
Materials Science Applications
A. Energetic Materials (Insensitive High Explosives)
The 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one scaffold shares structural homology with nitrotriazoles and benzoxazoles used in insensitive munitions.[1]
-
Mechanism: The planar fused ring system promotes "graphitic" layer stacking, which desensitizes the material to mechanical shock (impact/friction).[1]
-
Oxygen Balance: The nitro group improves the oxygen balance, essential for self-oxidizing decomposition.[1]
-
Modification: N-alkylation at the 3-position with energetic groups (e.g., -CH₂ONO₂ or picryl chloride) can further boost detonation pressure.[1]
B. Optoelectronics & Fluorescence
As a rigid, electron-deficient core, this molecule serves as an Acceptor in D-π-A (Donor-π-Acceptor) systems.[1]
-
Fluorescence: Derivatives of oxazolo[5,4-b]pyridine have demonstrated intense blue fluorescence (Stokes shift >100 nm) due to Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT).[1]
-
OLEDs: The high electron affinity of the nitropyridine moiety facilitates electron injection/transport in organic light-emitting diodes.[1]
C. High-Performance Polymers (PBO Precursors)
Reduction of the nitro group yields the 6-amino derivative, a "masked" bis-nucleophile.[1]
-
Polybenzoxazoles (PBOs): This scaffold can be polymerized with dicarboxylic acids to form ladder-type polymers with exceptional thermal stability (>400°C) and mechanical modulus, analogous to Zylon® fibers.[1]
Experimental Protocols
Protocol A: Synthesis of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
Objective: Isolate gram-scale quantities of high-purity product.
-
Charge: In a dry 250 mL round-bottom flask, suspend 2-amino-3-hydroxy-5-nitropyridine (10.0 mmol, 1.55 g) in anhydrous THF (50 mL).
-
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (12.0 mmol, 1.95 g) in one portion under Nitrogen atmosphere.
-
Reflux: Heat the mixture to reflux (66°C) for 6–8 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).[1] The starting material spot (polar) should disappear.[1]
-
Work-up: Cool to room temperature. The product often precipitates as a solid.[1]
-
Purification: Recrystallize from Ethanol/DMF (9:1) to yield pale yellow/tan needles.[1]
-
Validation:
Protocol B: Reduction to 6-Amino Derivative (Polymer Precursor)
Objective: Convert the nitro-group to an amine for polymerization.[1]
-
Dissolution: Dissolve the nitro compound (5 mmol) in Methanol (30 mL).
-
Catalysis: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Stir under H₂ balloon (1 atm) at RT for 12 hours.
-
Isolation: Filter through Celite (under Argon to prevent oxidation). Evaporate solvent immediately.[1]
-
Note: The amine is oxidation-sensitive; store under inert gas or use immediately.[1]
-
Critical Application Logic (Graphviz)[1]
The following diagram illustrates the decision tree for utilizing this scaffold in different material domains.
Figure 2: Strategic functionalization pathways for materials development.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2799900, Oxazolo[4,5-b]pyridin-2(3H)-one. Retrieved from [Link]
-
MDPI. (2023).[1] Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. (Analogous scaffold properties). Retrieved from [Link][1]
-
Royal Society of Chemistry. (2021).[1] Effects of nitric acid concentration for nitration of fused oxadiazolopyrimidines. (Nitration protocols for fused heterocycles). Retrieved from [Link]
Methodological & Application
Application Note: Synthesis and Characterization of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
[1]
Strategic Overview & Retrosynthesis
The target compound, 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one , represents a fused pyridine-oxazolone system.[1] The 6-nitro group serves as a versatile handle for downstream functionalization (e.g., reduction to an amine for amide coupling).[1]
Mechanistic Rationale
-
Scaffold Construction: The oxazolo[4,5-b]pyridine core is constructed via the fusion of 2-amino-3-hydroxypyridine with a carbonic acid equivalent.[1] While phosgene or triphosgene are traditional, 1,1'-Carbonyldiimidazole (CDI) is selected here for its operational safety, high yield, and avoidance of corrosive HCl byproducts.[1]
-
Regioselective Nitration: The oxazolone ring activates the pyridine core. Electrophilic aromatic substitution (EAS) occurs preferentially at the C-6 position (para to the ring nitrogen N3), which is the most electron-rich site available on the pyridine ring, avoiding the deactivated positions adjacent to the pyridine nitrogen (N4).[1]
Retrosynthetic Pathway
Caption: Retrosynthetic analysis showing the two-step construction from commercially available 2-amino-3-hydroxypyridine.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Preparation of Oxazolo[4,5-b]pyridin-2(3H)-one.[1][2][3]
Reagents & Materials:
-
2-Amino-3-hydroxypyridine (CAS: 16867-03-1)[1]
-
1,1'-Carbonyldiimidazole (CDI) (CAS: 530-62-1)[1]
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2]
-
Dissolution: Charge the flask with 2-amino-3-hydroxypyridine (1.10 g, 10.0 mmol) and anhydrous THF (50 mL). Stir until a homogeneous solution or fine suspension is achieved.
-
Activation: Add CDI (1.95 g, 12.0 mmol, 1.2 equiv) in a single portion. Note: Mild effervescence (CO2 evolution) will occur.[1]
-
Cyclization: Heat the reaction mixture to reflux (66°C) and maintain for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM) for the disappearance of the starting aminopyridine.
-
Workup: Cool the mixture to room temperature. The product often precipitates directly from THF.[1]
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
-
Expected Yield: 85–92%
-
Appearance: Off-white to tan solid.[1]
-
Protocol B: Regioselective Nitration
Objective: Synthesis of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one.
Reagents & Materials:
Step-by-Step Methodology:
-
Acid Preparation: In a 50 mL RBF, cool conc. H2SO4 (5 mL) to 0°C using an ice-water bath.
-
Substrate Addition: Slowly add Oxazolo[4,5-b]pyridin-2(3H)-one (1.36 g, 10.0 mmol) portion-wise to the acid. Ensure the temperature remains <10°C. Stir until fully dissolved (solution may turn yellow/orange).
-
Nitration: Dropwise add fuming HNO3 (0.6 mL, 14.0 mmol, 1.4 equiv) over 15 minutes. Caution: Exothermic reaction.[1]
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours.
-
Checkpoint: Monitor by LC-MS or TLC.[1] The starting material is polar; the nitro product is less polar and will show a distinct UV shift.
-
-
Quenching: Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring. The product should precipitate as a yellow solid.[1]
-
Isolation: Filter the precipitate using a sintered glass funnel.
-
Purification: Wash the filter cake copiously with cold water (until filtrate pH is neutral) and then with cold isopropanol (1 x 10 mL). Recrystallize from Ethanol/DMF if necessary.[1]
-
Drying: Dry under high vacuum at 60°C.
Characterization & Data Analysis
Quantitative Data Summary
| Parameter | Value / Observation | Notes |
| Molecular Formula | C₆H₃N₃O₄ | |
| Molecular Weight | 181.11 g/mol | |
| Appearance | Yellow crystalline solid | Typical of nitro-aromatics |
| Melting Point | >250°C (dec) | High thermal stability due to H-bonding |
| Yield (Step 2) | 70–80% | Dependent on temperature control |
Spectroscopic Identification[4][8]
1. ¹H NMR (400 MHz, DMSO-d₆):
-
Core Scaffold: Shows signals at δ 7.1 (dd), 7.5 (dd), 8.0 (dd).[1]
-
6-Nitro Product: The signal at position 6 disappears.[1] The coupling pattern simplifies.[1]
-
δ 12.5–13.0 ppm (s, 1H): NH (Lactam proton, broad).[1]
-
δ 8.95 ppm (d, J = 2.5 Hz, 1H): H-7 (Deshielded by adjacent Nitro group).[1]
-
δ 8.45 ppm (d, J = 2.5 Hz, 1H): H-5 (Deshielded, meta coupling to H-7).[1]
-
Interpretation: The presence of two doublets with small meta-coupling constants confirms substitution at the 6-position.[1]
-
2. FT-IR (ATR):
-
1760–1780 cm⁻¹: C=O stretch (Cyclic carbamate/oxazolone).[1]
-
1530–1550 cm⁻¹: NO₂ asymmetric stretch.[1]
-
1340–1360 cm⁻¹: NO₂ symmetric stretch.[1]
3. Mass Spectrometry (ESI-):
Workflow Visualization
Caption: Operational workflow for the two-step synthesis.
Expert Insights & Troubleshooting
Critical Process Parameters (CPPs)
-
Moisture Control (Step 1): CDI is moisture-sensitive.[1] Ensure THF is anhydrous. If the reaction stalls, add an additional 0.2 equiv of CDI.
-
Temperature Control (Step 2): Nitration of fused heterocycles can lead to ring-opening (hydrolysis of the oxazolone) if the temperature exceeds 40°C. Keep the addition phase strictly at 0–5°C.[1]
-
Regioselectivity: The 6-position is highly favored.[1] If 5-nitro or 7-nitro isomers are observed (rare), they are likely due to impurities in the starting material or extreme temperatures.
Safety Considerations
References
-
Synthesis of Oxazolo[4,5-b]pyridin-2(3H)
-
Bromination of the Core (Analogous Electrophilic Substitution)
-
General Nitration of Heterocycles
Sources
- 1. Oxazolo(4,5-b)pyridin-2(3H)-one | C6H4N2O2 | CID 2799900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 8. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one as a Fluorescent Probe for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Tool for Detecting Nitroreductase Activity
The study of cellular processes, particularly those related to disease states such as cancer and bacterial infections, necessitates the development of sophisticated molecular tools. Fluorescent probes have emerged as indispensable reagents for real-time, high-sensitivity monitoring of specific enzymatic activities within complex biological systems. This document details the application of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one as a "turn-on" fluorescent probe for the detection of nitroreductase enzymes.
The core of this probe is the oxazolo[4,5-b]pyridin-2(3H)-one scaffold, a heterocyclic system known to be a component of fluorescent molecules. In its native state, the 6-nitro derivative is non-fluorescent due to the presence of the nitro group, a potent electron-withdrawing moiety that quenches fluorescence. The central principle of this probe lies in its specific activation by nitroreductase enzymes. These enzymes, often overexpressed in hypoxic tumor environments and present in various bacteria, catalyze the reduction of the nitro group to an amino group.[1][2] This conversion alleviates the quenching effect and results in the formation of the highly fluorescent 6-Aminooxazolo[4,5-b]pyridin-2(3H)-one , leading to a significant, detectable increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, making it an ideal tool for various biological assays.
Mechanism of Action: From Quenched to Fluorescent
The functionality of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one as a fluorescent probe is predicated on a well-established chemical transformation mediated by nitroreductase enzymes. The process can be visualized as a molecular switch that is flipped in the presence of the target enzyme.
Figure 1: Activation of the fluorescent probe.
The non-fluorescent 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one serves as the substrate for nitroreductase. In the presence of a reducing cofactor, typically NADH or NADPH, the enzyme catalyzes the reduction of the nitro group (-NO2) to an amino group (-NH2).[1] This transformation fundamentally alters the electronic properties of the oxazolopyridine core, converting it into a highly fluorescent molecule. The resulting fluorescence can be measured to quantify the activity of nitroreductase.
Probe Characteristics and Handling
A thorough understanding of the probe's properties is crucial for successful experimental design and data interpretation.
Physicochemical and Spectral Properties
| Property | Value | Source/Comment |
| Probe (6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one) | ||
| Molecular Formula | C₆H₄N₂O₂ | [3] |
| Molecular Weight | 181.11 g/mol | Calculated |
| Appearance | Pale yellow solid (predicted) | |
| Solubility | Soluble in DMSO, DMF | |
| Activated Probe (6-Aminooxazolo[4,5-b]pyridin-2(3H)-one) | ||
| Molecular Formula | C₆H₅N₃O₂ | [4] |
| Molecular Weight | 151.12 g/mol | [4] |
| Excitation Max (λex) | ~340-360 nm (estimated) | Based on similar oxazolopyridine derivatives[5] |
| Emission Max (λem) | ~420-460 nm (estimated) | Based on similar oxazolopyridine derivatives[5] |
| Stokes Shift | ~80-100 nm (estimated) | |
| Quantum Yield (Φ) | High (estimated) | Amino substitution typically enhances fluorescence |
| Extinction Coefficient (ε) | Not determined |
Preparation and Storage of Stock Solutions
For optimal performance and longevity, the probe should be handled with care.
-
Preparation of Stock Solution:
-
Prepare a stock solution of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one at a concentration of 1-10 mM in anhydrous dimethyl sulfoxide (DMSO).
-
Ensure the probe is fully dissolved by vortexing.
-
-
Storage:
-
Store the DMSO stock solution at -20°C, protected from light and moisture.
-
When stored correctly, the stock solution should be stable for several months.
-
Before use, allow the vial to warm to room temperature before opening to prevent condensation.
-
Experimental Protocols
The following protocols provide a framework for the use of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one in common biological applications. It is recommended to optimize concentrations and incubation times for specific experimental systems.
Protocol 1: In Vitro Nitroreductase Activity Assay
This assay is designed to measure the kinetic properties of a purified nitroreductase or to screen for inhibitors in a cell-free system.
Materials:
-
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one stock solution (10 mM in DMSO)
-
Purified nitroreductase enzyme
-
NADH or NADPH stock solution (10 mM in assay buffer)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Workflow:
Figure 2: In vitro nitroreductase assay workflow.
Procedure:
-
Prepare Working Solutions:
-
Dilute the 10 mM probe stock solution to a working concentration of 10-100 µM in Assay Buffer.
-
Dilute the purified nitroreductase to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically.
-
Dilute the NADH/NADPH stock solution to a working concentration of 200-500 µM in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer to a final volume of 100 µL.
-
Test compound or vehicle control (for inhibitor screening).
-
Nitroreductase enzyme.
-
-
Include control wells:
-
No enzyme control: Omit the enzyme to determine background fluorescence.
-
No cofactor control: Omit NADH/NADPH to confirm cofactor dependency.
-
No probe control: Omit the probe to measure background from other components.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the probe working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm (optimal wavelengths should be determined empirically).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Plot fluorescence intensity versus time to obtain the reaction progress curve.
-
The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
-
Protocol 2: Cellular Imaging of Nitroreductase Activity
This protocol is for visualizing nitroreductase activity in live cells, for example, to detect hypoxia in cancer cells or to identify the presence of bacteria.
Materials:
-
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filters (DAPI or similar UV filter set)
-
(Optional) Hypoxia chamber or chemical hypoxia-inducing agents (e.g., CoCl₂)
-
(Optional) Positive control: cells known to express high levels of nitroreductase.
Workflow:
Figure 3: Cellular imaging workflow.
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
If investigating hypoxia-induced nitroreductase, treat the cells accordingly (e.g., incubate in a hypoxia chamber at 1% O₂ for 12-24 hours) prior to probe loading.
-
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 5-20 µM. The optimal concentration should be determined to maximize signal while minimizing cytotoxicity.
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.
-
-
Washing and Imaging:
-
After incubation, remove the probe-containing medium and wash the cells twice with warm PBS or fresh culture medium to remove any excess, unbound probe.
-
Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., Ex: 350/50 nm, Em: 460/50 nm).
-
-
Controls:
-
Negative Control: Image cells that have not been loaded with the probe to assess autofluorescence.
-
Positive Control (if available): Use cells known to have high nitroreductase activity to confirm probe activation.
-
Inhibitor Control: Pre-treat cells with a known nitroreductase inhibitor before probe loading to demonstrate the specificity of the signal.
-
-
Image Analysis:
-
Capture images using consistent acquisition settings.
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between different experimental groups.
-
Applications in Drug Discovery and Development
The ability of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one to specifically report on nitroreductase activity makes it a valuable tool in several areas of research and drug development.
-
High-Throughput Screening (HTS) for Nitroreductase Inhibitors: The in vitro assay can be adapted for HTS to identify small molecule inhibitors of bacterial or tumor-associated nitroreductases.[6]
-
Hypoxia Research: The probe can be used to identify and study hypoxic regions in 2D cell cultures and 3D tumor spheroids, which is critical for understanding tumor progression and resistance to therapy.[7][8]
-
Bacteriology: As nitroreductases are present in many bacterial species, this probe can be used for the rapid detection of bacterial contamination or to study the metabolic activity of bacteria.[2]
-
Prodrug Development: Nitroreductase-activated prodrugs are a promising strategy for targeted cancer therapy. This probe can be used to assess the nitroreductase activity of different cancer cell lines to identify those that would be most susceptible to such therapies.
Troubleshooting and Considerations
-
High Background Fluorescence: If high background is observed, try reducing the probe concentration, decreasing the incubation time, or increasing the number of washes.
-
Low Signal: If the fluorescence signal is weak, consider increasing the probe concentration or incubation time. Ensure that the cells are healthy and that the target enzyme is expressed and active.
-
Phototoxicity: The UV excitation light required for this probe can be damaging to cells. Minimize light exposure by using the lowest possible excitation intensity and shortest exposure times.
-
Spectral Overlap: When performing multi-color imaging, ensure that the emission spectrum of the activated probe does not overlap with that of other fluorophores.
Conclusion
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one represents a promising new tool for the detection of nitroreductase activity in a variety of biological contexts. Its "turn-on" fluorescence mechanism provides high sensitivity and a large dynamic range, making it suitable for both quantitative in vitro assays and cellular imaging applications. By providing a means to study hypoxia and bacterial metabolism, this probe can contribute to advancements in cancer biology, infectious disease research, and drug discovery.
References
- Jia, C., Zhang, Y., Wang, Y., & Ji, M. (2021). A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances, 11(12), 6883-6888.
- Morsby, J. J., Zhang, Z., Burchett, A., Datta, M., & Smith, B. D. (2024). Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. Chemical Science, 15(10), 3633-3639.
-
PubChem. (n.d.). Oxazolo[4,5-b]pyridin-2(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]
- PubChem. (n.d.). 6-aminooxazolo[4,5-b]pyridin-2(3H)-one. National Center for Biotechnology Information.
- Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. (2021). Molecules, 26(4), 1109.
- Sigma-Aldrich. (n.d.). 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. MilliporeSigma.
- Sun, J., et al. (2020). Visualizing nitroreductase activity in living cells and tissues under hypoxia and hepatic inflammation. Analytical Chemistry, 92(15), 10510–10517.
- Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. (2016). Chemical Biology & Drug Design, 87(5), 751-763.
- Thongchai, K., et al. (2024). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega.
- Wang, Y., et al. (2019). A sensitive long-wavelength fluorogenic probe for nitroreductase: A new fluorimetric indictor for analyte determination by dehydrogenase-coupled biosensors. Analytica Chimica Acta, 1080, 168-176.
- Zhang, J., et al. (2018). Ultrasensitive Near-Infrared Fluorescence-Enhanced Probe for in Vivo Nitroreductase Imaging. Journal of the American Chemical Society, 140(41), 13253-13260.
- Zhang, X., et al. (2021). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 26(23), 7275.
- A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. (2024). EURASIAN JOURNAL OF CHEMISTRY, 2(2), 106-115.
- Alchem. (n.d.). 6-aminooxazolo[4,5-b]pyridin-2(3H)-one. Alchem Pharmtech.
- BLDpharm. (n.d.). Oxazolo[4,5-b]pyridin-2(3H)-one. BLDpharm.
-
ChemSynthesis. (n.d.). 2-(6-methyl-3-pyridinyl)[9][10]oxazolo[4,5-b]pyridine. ChemSynthesis.
- Liu, J., et al. (2025). Cyanine-scaffold fluorogenic probes for visual detection of nitroreductase in living bacteria.
- Pharmaffiliates. (n.d.). Oxazolo[4,5-b]pyridin-2(3H)-one.
- ResearchGate. (n.d.). One pot synthesis, X-ray crystal structure of 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives and studies of their optical properties.
-
Royal Society of Chemistry. (n.d.). Effects of nitric acid concentration for nitration of fused[1][9][11]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions.
- Tangella, Y., et al. (2017). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 82(17), 9145–9153.
Sources
- 1. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxazolo(4,5-b)pyridin-2(3H)-one | C6H4N2O2 | CID 2799900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ejc.buketov.edu.kz [ejc.buketov.edu.kz]
- 11. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Piperazinyl-Substituted Oxazolo[4,5-b]pyridine
Abstract & Strategic Overview
The oxazolo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and benzoxazoles. It is critical in the development of kinase inhibitors (e.g., GSK-3
Note on Nomenclature: While often colloquially categorized with "aminophenol" chemistry due to functional similarity, the synthesis of the pyridine-fused oxazole requires 2-amino-3-hydroxypyridine as the starting material. Using 2-aminophenol yields the benzoxazole analog.
Retrosynthetic Logic
The synthesis follows a linear 3-step strategy:
-
Heterocyclization: Formation of the oxazolopyridin-2-one core via carbonyl insertion.
-
Activation: Deoxychlorination to generate the electrophilic 2-chloro intermediate.
-
Nucleophilic Substitution (
): Regioselective coupling with piperazine.
Figure 1: Retrosynthetic analysis of the target scaffold showing the disconnection approach.
Experimental Protocols
Phase 1: Cyclization to Oxazolo[4,5-b]pyridin-2(3H)-one
This step constructs the bicyclic core. While Urea or CDI can be used, Triphosgene is selected here for its superior reaction kinetics and yield in scale-up settings, despite requiring stricter safety controls.
Safety Alert: Triphosgene decomposes to phosgene. All operations must be performed in a well-ventilated fume hood with a caustic scrubber trap.
Materials
-
Precursor: 2-Amino-3-hydroxypyridine (1.0 equiv)
-
Reagent: Triphosgene (0.4 equiv) [Note: 0.33 equiv theoretically generates 1 equiv phosgene; slight excess ensures completion]
-
Base: Triethylamine (
) (2.2 equiv) -
Solvent: THF (Anhydrous)
Procedure
-
Setup: Charge a dry 3-neck Round Bottom Flask (RBF) with 2-amino-3-hydroxypyridine (10 mmol, 1.10 g) and anhydrous THF (50 mL) under
atmosphere. -
Cooling: Cool the reaction mixture to 0°C using an ice bath. Add
(22 mmol, 3.06 mL) dropwise. -
Addition: Dissolve Triphosgene (4 mmol, 1.19 g) in THF (10 mL) and add it dropwise to the reaction mixture over 30 minutes. Exothermic reaction—monitor internal temp.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).
-
Quench: Carefully quench with saturated aqueous
. -
Isolation: Evaporate THF under reduced pressure. The residue is typically suspended in water, filtered, and washed with cold water/ether to yield the title compound as a beige solid.
-
Yield Expectation: 85-92%
-
Phase 2: Activation (Synthesis of 2-Chlorooxazolo[4,5-b]pyridine)
The carbonyl oxygen is exchanged for chlorine to create a leaving group for the subsequent amine coupling.
Materials
-
Substrate: Oxazolo[4,5-b]pyridin-2(3H)-one (from Phase 1)
-
Reagent: Phosphorus Oxychloride (
) (10 equiv - acts as solvent and reagent) -
Catalyst: DMF (Catalytic, 2-3 drops) - Critical for Vilsmeier-type activation.
-
Additive:
(1.0 equiv) - Optional, enhances yield for stubborn substrates.
Procedure
-
Setup: In a heavy-walled pressure vial or RBF with a reflux condenser, suspend the substrate (5 mmol) in
(5 mL). -
Catalysis: Add 2 drops of anhydrous DMF.
-
Reflux: Heat the mixture to 100-110°C for 3-5 hours. The suspension should become a clear solution.
-
Workup (Critical Safety):
-
Cool the mixture to RT.
-
Slowly pour the reaction mixture onto crushed ice (approx. 100g) with vigorous stirring. Warning: Violent hydrolysis of excess
.
-
-
Neutralization: Neutralize the aqueous solution to pH 7-8 using solid
or 2M NaOH. -
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organics over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) is usually required as the chloro-intermediate is prone to hydrolysis if stored wet.
-
Yield Expectation: 70-80%
-
Phase 3: Coupling with Piperazine
The final step installs the piperazine moiety. Using excess piperazine prevents bis-alkylation (formation of a dimer).
Materials
-
Electrophile: 2-Chlorooxazolo[4,5-b]pyridine (1.0 equiv)
-
Nucleophile: Piperazine (Anhydrous) (3.0 - 4.0 equiv)
-
Solvent: Acetonitrile (ACN) or DMF
-
Base:
(2.0 equiv) [Optional if using excess piperazine]
Procedure
-
Setup: Dissolve 2-chlorooxazolo[4,5-b]pyridine (2 mmol) in ACN (10 mL).
-
Addition: Add Piperazine (8 mmol) and
(4 mmol). -
Reaction: Heat to reflux (80°C) for 2-4 hours.
-
Mechanistic Note: The pyridine nitrogen activates the C-2 position, facilitating nucleophilic attack.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification (Acid-Base Extraction):
-
Dissolve residue in DCM.
-
Extract with 1M HCl (The product moves to the aqueous phase; impurities stay in DCM).
-
Basify the aqueous phase to pH 10 with 2M NaOH.
-
Extract back into DCM (3x). Dry and concentrate.
-
Yield Expectation: 85-95%
-
Workflow Visualization
The following diagram illustrates the purification logic for the final step, ensuring high purity without expensive chromatography.
Figure 2: Acid-Base extraction workflow for isolating piperazinyl-oxazolopyridines.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Incomplete cyclization due to moisture. | Ensure THF is anhydrous. Increase reaction time or switch to Triphosgene if using CDI. |
| Hydrolysis (Phase 2) | Workup too slow or pH too high/low. | Quench |
| Dimer Formation (Phase 3) | Piperazine acts as a linker between two scaffold molecules. | Increase Piperazine equivalents to >3.0. Add solution of electrophile to the solution of piperazine. |
| Incomplete Conversion (Phase 3) | Deactivation of electrophile. | Switch solvent to DMF and increase temp to 100°C. Ensure the chloro-intermediate was not hydrolyzed back to the -one form. |
References
-
Rana, A., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators.[1][2] Archiv der Pharmazie.
-
Doise, M., et al. (1992).[3] Syntheses of Oxazolo[4,5-b]pyridines and [4,5-d]pyrimidines. Synthetic Communications.
-
Easmon, J., et al. (2006). Synthesis and antitumor activity of 2-substituted oxazolo[4,5-b]pyridines. European Journal of Medicinal Chemistry.
-
Bavetsias, V., et al. (2016). Optimization of a Piperazine Urea Series of Checkpoint Kinase 1 (Chk1) Inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.jp [sci-hub.jp]
Optimized One-Pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine bases (adenine and guanine). Specifically, 4-arylpyrazolo[3,4-b]pyridin-6-ones have emerged as potent inhibitors of glycogen synthase kinase-3
Traditional synthesis involved low-yielding acid-catalyzed condensations or multi-step procedures requiring toxic oxidants (e.g., DDQ). This Application Note details a robust, one-pot multicomponent reaction (MCR) utilizing Meldrum’s acid, aromatic aldehydes, and 5-aminopyrazoles.[1] We provide two validated protocols: a scalable thermal method and a high-throughput microwave-assisted "green" method.
Pharmacological & Structural Context
The 4-arylpyrazolo[3,4-b]pyridin-6-one core mimics the hydrogen-bonding motifs of ATP, allowing it to dock effectively into the hinge region of various kinases.
-
Key Biological Targets: GSK-3
, JAK1, GyrB.[1][2][3] -
Therapeutic Areas: Anti-inflammatory, Antiviral, Antiproliferative.
-
Structural Advantage: The C-4 aryl group provides a vector for exploring hydrophobic pockets within the binding site, while the N-1 and C-3 positions on the pyrazole ring allow for solubility tuning.
Mechanistic Insight: The Cascade
Understanding the reaction mechanism is vital for troubleshooting low yields. The one-pot synthesis proceeds via a Knoevenagel condensation followed by a Michael addition and a Cyclization-Elimination sequence.
Reaction Pathway Analysis[4]
-
In Situ Activation: The aromatic aldehyde reacts with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form a highly electrophilic arylidene intermediate.
-
Nucleophilic Attack: The C-4 carbon of the 5-aminopyrazole (which is electron-rich) attacks the arylidene double bond (Michael addition).
-
Ring Closure: The exocyclic amine attacks the ester carbonyl of the Meldrum's fragment.
-
Decarboxylation: Loss of acetone and CO
drives the formation of the thermodynamically stable pyridin-6-one ring.
Figure 1: Mechanistic cascade for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones via Meldrum's acid.
Experimental Protocols
Protocol A: Scalable Thermal Synthesis (Baseline)
Best for gram-scale synthesis where microwave instrumentation is unavailable.
Reagents:
-
Aromatic Aldehyde (1.0 mmol)
-
Meldrum’s Acid (1.0 mmol)
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
Solvent: Ethanol (5 mL) or Ethanol/Water (1:1)
-
Catalyst: None (Catalyst-free) or catalytic L-proline (10 mol%)
Procedure:
-
Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde and Meldrum’s acid in Ethanol.
-
Activation: Stir at room temperature for 10 minutes. A slight color change (yellowing) indicates arylidene formation.
-
Addition: Add the 5-aminopyrazole in one portion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (78–80 °C) for 3–5 hours. Monitor by TLC (Ethyl Acetate:Hexane 4:6).
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from DMF/Ethanol if necessary.
Protocol B: Microwave-Assisted Green Synthesis (Optimized)
Best for library generation, high throughput, and difficult substrates.
Reagents:
-
Same stoichiometry as Protocol A.
-
Solvent: Water (2 mL) or Solvent-free (neat).
-
Additives:
-Toluenesulfonic acid (p-TSA) (catalytic) can accelerate the reaction, though often unnecessary.
Procedure:
-
Mix: Place aldehyde, Meldrum’s acid, and aminopyrazole in a 10 mL microwave process vial.
-
Solvent: Add 2 mL of deionized water. Cap the vial.
-
Irradiation: Heat in a dedicated microwave reactor (e.g., Biotage or CEM) at 120 °C for 10–15 minutes (Power: Dynamic, Max 150W).
-
Isolation: Cool the vial with compressed air. Pour the contents onto crushed ice.
-
Filtration: Collect the precipitate by vacuum filtration. Wash with water to remove unreacted Meldrum's acid.
Data Analysis & Troubleshooting
Comparative Efficiency
The following table highlights the efficiency gains using the microwave protocol compared to traditional reflux.
| Parameter | Protocol A (Thermal Reflux) | Protocol B (Microwave) |
| Reaction Time | 3 – 6 Hours | 10 – 20 Minutes |
| Solvent | Ethanol / Acetic Acid | Water / Solvent-Free |
| Typical Yield | 65 – 75% | 85 – 92% |
| Energy Profile | High (Prolonged Heating) | Low (Targeted Irradiation) |
| Purification | Recrystallization often required | Simple Filtration |
Critical Process Parameters (CPPs)
-
Stoichiometry: Maintain a strict 1:1:1 ratio. Excess aldehyde can lead to bis-arylidene byproducts.
-
Moisture Sensitivity: Meldrum's acid can hydrolyze over time. Ensure fresh reagents are used.
-
"Oiling Out": If the product forms an oil upon cooling, re-dissolve in hot ethanol and add water dropwise until turbidity persists, then cool slowly to induce crystallization.
-
Regioselectivity: The reaction is generally regioselective for the [3,4-b] isomer. However, steric bulk on the pyrazole N-1 position can slow the Michael addition step.
Workflow Visualization
Figure 2: Decision tree and workflow for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones.
Characterization Guidelines
Successful synthesis is confirmed by the following spectral features:
-
IR Spectroscopy: Appearance of a sharp carbonyl stretch (C=O) around 1640–1660 cm⁻¹ (amide/lactam) and NH stretch around 3100–3200 cm⁻¹.
-
¹H NMR (DMSO-d₆):
-
Singlet at
7.8–8.5 ppm (Pyridine C-6 proton, if not fully substituted, or NH if lactam form dominates). -
Disappearance of the aldehyde -CHO proton (
9-10 ppm). -
Distinctive singlet for the pyrazole -CH
(if using methyl-substituted precursor) around 2.0–2.5 ppm.
-
References
-
Shuvalov, V. Y., et al. (2023).[4] "New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones." Beilstein Journal of Organic Chemistry, 19, 1155–1160.[5]
- Quiroga, J., et al. (2011). "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Journal of Heterocyclic Chemistry. (Contextual grounding for MW protocols).
- Chebanov, V. A., et al. (2010). "Multicomponent Reactions in the Synthesis of Fused Pyrazoles." Topics in Heterocyclic Chemistry.
- Mamaghani, M., et al. (2018). "Green and efficient synthesis of pyrazolo[3,4-b]pyridin-6(7H)-ones using ionic liquids." Journal of the Iranian Chemical Society.
Sources
- 1. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
The following guide is a technical support resource designed for researchers optimizing the synthesis of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one . It prioritizes regiochemical fidelity and yield maximization.
Executive Summary & Core Strategy
Target Molecule: 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one Core Challenge: Achieving high regioselectivity during nitration and preventing hydrolysis of the oxazolone ring during workup. Optimized Route: The "Pre-Nitration Strategy" (Route A) is superior to direct nitration of the fused ring (Route B). By introducing the nitro group onto the pyridine precursor before cyclization, you eliminate regioisomeric byproducts and ensure a single, high-purity output.
The "Gold Standard" Pathway (Route A)
-
Precursor: 2-Amino-3-hydroxypyridine.[1]
-
Step 1 (Nitration): Controlled nitration to yield 2-amino-3-hydroxy-5-nitropyridine .
-
Step 2 (Cyclization): Ring closure using 1,1'-Carbonyldiimidazole (CDI) or Triphosgene .
Detailed Experimental Protocol (Optimized)
Step 1: Preparation of 2-Amino-3-hydroxy-5-nitropyridine
Rationale: Direct nitration of the commercially available 2-amino-3-hydroxypyridine occurs selectively at position 5 (para to the amino group), which corresponds to position 6 in the final fused system.
Protocol:
-
Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in conc. H₂SO₂ at 0°C.
-
Add fuming HNO₃ (1.05 eq) dropwise, maintaining internal temp < 5°C.
-
Stir at 0°C for 1 h, then allow to warm to RT over 2 h.
-
Pour onto crushed ice/water. Neutralize carefully with solid NaHCO₃ or NH₄OH to pH 5-6.
-
Critical Point: The product is amphoteric. Do not over-basify (pH > 8) or it will dissolve as the salt.
-
Filter the yellow/orange precipitate, wash with cold water, and dry.
Step 2: Cyclization to 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
Rationale: CDI is preferred over phosgene gas for safety and stoichiometry control. Triphosgene is a valid solid alternative but requires stricter moisture control.
Protocol:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Solvent: Suspend dried 2-amino-3-hydroxy-5-nitropyridine (1.0 eq) in anhydrous THF or 1,4-Dioxane (0.2 M concentration).
-
Note: The nitro group reduces solubility. Dioxane at reflux is often required.
-
-
Reagent: Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) in one portion.
-
Reaction: Heat to reflux (approx. 66°C for THF, 101°C for Dioxane) for 4–6 hours.
-
Monitoring: TLC (MeOH/DCM 1:10) should show disappearance of the polar starting amine.
-
-
Workup:
-
Cool to RT.
-
The product often precipitates directly from the reaction mixture due to the high polarity of the nitro-oxazolone core.
-
If precipitate forms: Filter and wash with cold THF, then Et₂O.
-
If no precipitate: Concentrate solvent to 20% volume, then add 1N HCl (aq) dropwise to induce precipitation (the product is acidic; pKa ~7-8).
-
-
Purification: Recrystallization from EtOH/DMF or Acetonitrile.
Optimization Data & Variables
| Variable | Recommendation | Impact on Yield |
| Solvent | Anhydrous 1,4-Dioxane | High. Higher boiling point (101°C) drives the reaction to completion faster than THF, overcoming the poor solubility of the nitro-precursor. |
| Cyclizing Agent | CDI (1.5 eq) | High. Cleaner than urea melts; safer than phosgene. Excess CDI ensures complete conversion of the unreactive amino group. |
| Temperature | Reflux | Critical. Room temperature reaction often stalls at the intermediate imidazole-carboxamide stage. Heat is required for ring closure. |
| Atmosphere | Argon/N₂ (Dry) | Medium. CDI hydrolyzes to imidazole + CO₂ in wet air. Use dry solvents. |
Troubleshooting Guide (Q&A)
Q1: I am getting low yields (<30%) and a sticky residue. What is happening?
-
Diagnosis: This is likely due to incomplete ring closure or water contamination .
-
Solution:
-
Ensure your solvent is anhydrous (Karl Fischer < 50 ppm). CDI decomposes instantly in water.
-
The "sticky residue" is often the intermediate urea/carbamate that failed to cyclize. Increase reaction temperature (switch from THF to Dioxane) and extend time.
-
Add a base catalyst: 0.1 eq of DBU or DMAP can accelerate the intramolecular attack of the hydroxyl group on the carbonyl.
-
Q2: The product is not precipitating during workup.
-
Diagnosis: The product might be forming a soluble salt with the imidazole byproduct (generated from CDI).
-
Solution: The oxazolone proton (NH) is acidic. The imidazole byproduct acts as a base.
-
Fix: Acidify the reaction mixture during workup with 1N HCl to pH 2–3. This protonates the imidazole (making it water-soluble) and protonates your product (forcing it out of solution).
-
Q3: Can I nitrate the oxazolone ring directly if I already have the core?
-
Answer: Yes, but with caveats.
-
Mechanism: The oxazolone nitrogen (N3) activates position 6 (para-like), while the pyridine nitrogen (N4) deactivates the ring.
-
Risk: Direct nitration requires harsh conditions (H₂SO₄/HNO₃) which can hydrolyze the sensitive carbamate linkage (C=O) of the oxazolone ring, leading to ring-opening back to the aminohydroxypyridine. Route A (Pre-nitration) is safer.
Q4: I see two spots on TLC very close together.
-
Diagnosis: One is likely the target, the other is the uncyclized intermediate (N-(3-hydroxy-5-nitropyridin-2-yl)-1H-imidazole-1-carboxamide).
-
Solution: Do not stop the reaction. Add another 0.5 eq of CDI and reflux for 2 more hours.
Visual Workflows
Pathway Diagram: Synthesis Logic
Caption: Optimized "Pre-Nitration" route ensuring regioselectivity and high yield.
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common yield failures during cyclization.
References
-
Preparation of Oxazolopyridinones
- Synthesis of oxazolo[4,5-b]pyridin-2(3H)
-
Source: Journal of Medicinal Chemistry, 2020, Vol 63, p. 3634.[1]
-
(Context: General cyclization conditions using CDI).
-
Nitration of Aminopyridines
- Regioselective nitr
- Source: ResearchG
-
(Context: Directing effects in 5-membered heterocycles and pyridines).
-
Triphosgene Applications
- A decade review of triphosgene and its applic
- Source: PMC - NIH, 2021.
-
(Context: Safety and mechanistic advantages over phosgene).
-
Commercial Availability & Properties
-
Oxazolo[4,5-b]pyridin-2(3H)-one (CAS 60832-72-6).[2]
- Source: ChemicalBook / TCI Chemicals.
-
(Context: Physical properties and handling).
-
Sources
Troubleshooting "6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one" synthesis side reactions
Status: Operational Ticket Focus: Troubleshooting Synthesis Failures & Side Reactions Applicable Scaffolds: Oxazolo[4,5-b]pyridines, Nitropyridines[1]
Core Synthesis Overview
The synthesis of 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one is a critical workflow in the development of kinase inhibitors (e.g., BTK, GSK-3β).[1][2] The most robust route involves the cyclization of 2-amino-3-hydroxy-5-nitropyridine using a carbonyl source (CDI, Triphosgene, or Phosgene).[1][2]
Unlike the electron-rich parent scaffold, the 6-nitro group is strongly electron-withdrawing.[1][2] This deactivates the nucleophiles (hydroxyl and amine), leading to sluggish cyclization and specific side reactions that do not occur with the unsubstituted pyridine.[1]
The Primary Pathway & Failure Modes[2]
Figure 1: Reaction pathway highlighting the critical intermediate where most failures occur due to the deactivating effect of the nitro group.
Troubleshooting Guide (FAQ Format)
Module A: The Cyclization Step (CDI/Triphosgene)
Q1: The reaction stalls at an intermediate (M+26 or M+106 mass shift). Why isn't it closing the ring?
-
Diagnosis: You have formed the activated imidazole-urea intermediate (if using CDI) or the carbamoyl chloride (if using triphosgene), but the second nucleophile (the phenol oxygen) is too electron-deficient to close the ring.[1]
-
The Science: The 6-nitro group pulls electron density from the pyridine ring.[2] This increases the acidity of the phenol (good) but drastically decreases its nucleophilicity (bad).[1] The intramolecular attack required to close the oxazolone ring has a high energy barrier.[1]
-
Solution:
-
Switch Solvent: Move from THF (reflux ~66°C) to 1,4-Dioxane or Toluene (reflux >100°C).[1] Thermal energy is required to overcome the activation barrier.[1]
-
Base Catalyst: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) .[1][2] This activates the acyl imidazole intermediate, making it more susceptible to attack by the sluggish phenol.[1][2]
-
Q2: I see a heavy precipitate that is NOT my product (Mass = 2x Starting Material + Carbonyl).
-
Diagnosis: Dimerization (Urea formation). [1]
-
The Cause: Instead of the molecule biting its own tail (intramolecular cyclization), the activated intermediate reacted with a second molecule of starting material. This happens when the reaction concentration is too high.[1]
-
Solution:
Q3: My yield is low (<40%) and the product is "gummy" or sticky.
-
Diagnosis: Polymerization or incomplete removal of imidazole.
-
The Science: The oxazolopyridinone core is flat and prone to
-stacking, while the nitro group adds polarity.[2] If CDI is used, the imidazole byproduct can hydrogen-bond to the product, preventing crystallization.[1][2] -
Solution:
Module B: Precursor Quality (2-Amino-3-hydroxy-5-nitropyridine)
Q4: My starting material is dark brown/black. Does this matter?
-
Diagnosis: Oxidative degradation (Quinone formation). [1]
-
The Risk: Aminopyridinols are sensitive to air oxidation, forming ortho-quinone imines.[1][2] These impurities act as radical scavengers and can poison the cyclization, especially if radical mechanisms are involved (less likely here) or simply lower stoichiometry.[1]
-
Protocol:
-
Recrystallize the precursor from Ethanol/Water with a pinch of sodium dithionite (reducing agent) to restore the bright yellow/orange color of the pure nitro compound before attempting cyclization.[1]
-
Step-by-Step Optimized Protocol
This protocol is designed to minimize dimerization and overcome the electronic deactivation of the nitro group.
Materials
-
Substrate: 2-Amino-3-hydroxy-5-nitropyridine (1.0 eq)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) or Triphosgene (0.4 eq)[1]
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)
-
Catalyst: DMAP (0.05 eq) - Optional but recommended for nitro-variants.[1][2]
Workflow
-
Drying: Ensure the starting aminopyridinol is completely dry.[1] Water destroys CDI/Triphosgene immediately.[1]
-
Dissolution: Suspend the starting material in anhydrous 1,4-dioxane under Nitrogen/Argon.
-
Activation (Room Temp): Add CDI (or Triphosgene) in a single portion at room temperature.
-
Cyclization (Thermal): Heat the mixture to reflux (101°C) .
-
Workup (The "Crash Out"):
Data & Specifications
| Parameter | Specification | Notes |
| Molecular Weight | ~181.11 g/mol | Formula: C₆H₃N₃O₄ |
| Appearance | Yellow/Orange Powder | Darkening indicates decomposition.[1][2] |
| Solubility | DMSO, DMF (Good) | Poor in MeOH/DCM.[1] Insoluble in Water.[1] |
| Storage | Desiccator, <25°C | Moisture sensitive (Hydrolysis risk).[1] |
| Key IR Signal | ~1760–1780 cm⁻¹ | Carbonyl stretch of the cyclic carbamate.[1] |
References
-
Synthesis of Oxazolo[4,5-b]pyridin-2(3H)
-
Title: Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors.[1][2]
-
Source:Chemical Biology & Drug Design (via PubMed/NIH).[1]
- Context: Describes the general cyclization conditions for this ring system using CDI and urea equivalents.
-
URL:[Link]
-
-
Triphosgene Reaction Mechanisms
-
Compound Data & Safety (Parent Scaffold)
-
Nitration of Pyridine Derivatives
Sources
- 1. Oxazolo(4,5-b)pyridin-2(3H)-one | C6H4N2O2 | CID 2799900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Oxazolo[4,5-b]pyridin-2(3H)-one | 60832-72-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one | C6H3ClN2O2 | CID 13614459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the synthesis of 6-nitro derivatives of oxazolo[3,2-a]-pyridines
This guide serves as a specialized technical resource for the synthesis and handling of 6-nitrooxazolo[3,2-a]pyridines.[1] It addresses the unique instability and reactivity profiles introduced by the nitro group at the 6-position, distinguishing this scaffold from its unsubstituted parent.[1][2][3]
Status: Operational Subject: Troubleshooting & Protocol Optimization for 6-Nitro Derivatives Applicable Scaffolds: 6-nitrooxazolo[3,2-a]pyridinium salts, 2-aryl-6-nitrooxazolo[3,2-a]pyridines.
Core Synthesis Strategy (Route Selection)
Q: Why does direct nitration of the parent oxazolo[3,2-a]pyridine fail or result in low yields?
A: Direct nitration is generally contraindicated for this scaffold.[1]
-
Mechanism of Failure: The oxazolo[3,2-a]pyridine ring system is acid-sensitive.[1] Standard nitration conditions (HNO₃/H₂SO₄) often lead to the oxidative cleavage of the oxazole ring or extensive polymerization before electrophilic substitution can occur.[1]
-
Recommended Route: The "De Novo Cyclization" strategy is the industry standard.[1] You must introduce the nitro group before building the bicyclic system.[1]
Q: I am using the standard H₂SO₄/HClO₄ cyclization method, but I recover the starting N-phenacyl pyridone. Why?
A: This is a classic hydrolysis issue specific to the 6-nitro derivative.
-
The Trap: The 6-nitro group exerts a powerful electron-withdrawing effect, making the C-2 position of the oxazole ring highly electrophilic. Upon contact with water (even during the dilution step of a standard workup), the ring undergoes rapid hydrolytic cleavage, reverting to the open-chain N-phenacyl pyridone.[1]
-
The Fix: You must use strictly anhydrous workup conditions .[1]
Troubleshooting Guide: Reaction Anomalies
Issue: "Abnormal" Reactivity with Nucleophiles
Observation: When reacting 6-nitrooxazolo[3,2-a]pyridinium salts with ammonia or primary amines to form imidazo[1,2-a]pyridines (a standard transformation for the parent scaffold), the product is an unstable red/yellow solid that decomposes or analyzes as a diene.[2] Root Cause: Superelectrophilicity & Ring Opening. The 6-nitro group destabilizes the pyridine ring toward nucleophilic attack.[1] Instead of the amine attacking the oxazole moiety to recyclize into an imidazole, the nucleophile attacks the highly electron-deficient pyridine ring (often at C-5 or C-7), leading to pyridine ring opening . Diagnostic:
-
NMR shows loss of aromatic pyridine signals and appearance of diene/butadiene signals.[1]
-
Product is likely a 1-amino-2-nitro-4-(oxazol-2-yl)butadiene.[1][2][3]
Issue: Low Regioselectivity in Precursor Synthesis
Observation: Alkylation of 5-nitro-2-pyridone yields a mixture of N-alkyl and O-alkyl products.[1] Optimization:
-
Base Selection: Use the sodium salt of 5-nitro-2-pyridone (generated via NaH or NaOEt).[1]
-
Solvent: DMF or Acetone.[1]
-
Outcome: The sodium salt directs alkylation preferentially to the Nitrogen (N-phenacylation), which is required for the subsequent cyclization.[1][2] O-alkylation is a dead-end side reaction.[1]
Validated Experimental Protocols
Protocol A: Synthesis of N-phenacyl-5-nitro-2-pyridone (Precursor)
-
Reagents: 5-nitro-2-pyridone (1.0 eq), Sodium hydride (1.1 eq), Phenacyl bromide (1.0 eq).
-
Solvent: Anhydrous DMF.
-
Procedure:
-
Treat 5-nitro-2-pyridone with NaH in DMF at 0°C to form the sodium salt.
-
Add phenacyl bromide dropwise.[1]
-
Stir at RT for 10–12 hours.
-
Validation: TLC will show a spot intermediate between the starting pyridone and the bromide.[1]
-
Purification: Pour into water, filter the solid.[1] Recrystallize from ethanol.
-
Note: Yields typically range 60–80%.[1]
-
Protocol B: Cyclization to 6-Nitrooxazolo[3,2-a]pyridinium Perchlorate
Critical: This step requires anhydrous handling.[3]
-
Reagents: N-phenacyl-5-nitro-2-pyridone (1.0 eq), Conc. H₂SO₄ (minimal volume), 70% HClO₄ (catalytic/precipitant).[1]
-
Procedure:
-
Stir for 10–30 minutes (monitor consumption of starting material).
-
Quench: Pour the reaction mixture slowly into a vigorously stirred beaker of anhydrous diethyl ether (0°C).
-
Isolation: A yellow/precipitate forms immediately.[1] Filter rapidly under inert atmosphere if possible.
-
Wash: Wash with anhydrous ether.[1] Dry in a vacuum desiccator over P₂O₅.
Data & Characterization
Table 1: Comparative Stability Profile
| Feature | Parent Oxazolo[3,2-a]pyridine | 6-Nitro Derivative |
| Acid Stability | Moderate | High (in anhydrous acid) |
| Hydrolytic Stability | Stable in water | Unstable (Reverts to pyridone) |
| Reaction with Ammonia | Forms Imidazo[1,2-a]pyridine | Ring Opening (Forms Aminodienes) |
| Electrophilicity | Moderate | Super-electrophilic |
Visualizing the Chemistry
Diagram 1: Synthesis & Degradation Pathways
This decision tree illustrates the critical path to the target molecule and the "Hydrolysis Trap" that leads to failure.[1]
Caption: Critical synthesis pathway showing the necessity of anhydrous workup to avoid hydrolytic ring cleavage.
Diagram 2: The "Abnormal" Nucleophilic Attack
Why standard substitution reactions fail: The nitro group alters the electrophilic landscape.[1]
Caption: Mechanistic divergence caused by the 6-nitro group, leading to ring opening instead of recyclization.
References
-
Babaev, E. V., et al. (2008).[1] Synthesis of 6-nitroderivatives of oxazolo[3,2-a]pyridines and their reactions with nucleophiles. Russian Chemical Bulletin.
-
Babaev, E. V., & Tsisevich, A. A. (2012).[1] Recyclization of oxazolo[3,2-a]pyridinium salts. Chemistry of Heterocyclic Compounds.
-
Kroehnke, F. (1976).[1] Syntheses of fused pyridine systems. Synthesis.
-
Bastrakov, M. A., et al. (2020).[1][4] Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines. Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one in Experimental Assays
Welcome to the technical support guide for 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one. This document provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental assays. The inherent chemical properties of this nitro-heterocyclic compound, while promising for therapeutic discovery, present significant challenges in achieving the necessary concentrations in aqueous-based biological assays. This guide is designed to provide both the practical steps and the underlying scientific reasoning to overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: I've dissolved 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a classic issue known as "compound crashing" or precipitation upon solvent shifting. The root cause lies in the physicochemical properties of the molecule. 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound with a nitro group[1][2]. Aromatic nitro compounds are characteristically hydrophobic and exhibit very poor solubility in water, but are often readily soluble in organic solvents like dimethyl sulfoxide (DMSO)[3][4][5].
Your high-concentration stock in 100% DMSO is stable. However, when you introduce this stock into an aqueous buffer, you are drastically changing the polarity of the solvent environment. The water molecules in the buffer are highly polar and prefer to interact with each other rather than the non-polar drug molecule. This effectively "squeezes out" the compound, causing it to self-aggregate and precipitate out of the solution, rendering it unavailable to interact with its biological target.
Q2: What is the absolute maximum concentration of a co-solvent like DMSO I can use in my assay?
A2: This is a critical, assay-dependent question. There is no universal maximum concentration, as different experimental systems (especially cell-based assays) have varying tolerances. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. Some robust cell lines may tolerate up to 1%, but this should be rigorously validated.
It is imperative to run a vehicle control experiment. In this control, you treat your cells or assay system with the highest concentration of the co-solvent (e.g., 0.5% DMSO in media) that you plan to use for your compound dilutions. This allows you to distinguish the effects of the compound from the effects of the solvent itself. Exceeding the tolerated co-solvent concentration can lead to artifacts such as cell death, altered enzyme kinetics, or non-specific interactions, invalidating your results[6].
Q3: If I see a slight cloudiness after adding my compound, is the experiment a complete failure?
A3: Not necessarily, but it requires careful interpretation. The appearance of cloudiness indicates that the compound has exceeded its thermodynamic solubility and has precipitated. However, the key question is how much of the compound remains in a dissolved, bio-accessible state.
For short-duration experiments (e.g., enzyme kinetics assays lasting minutes to an hour), you might still have enough dissolved compound to observe a biological effect, a state referred to as "kinetic solubility." For longer-term experiments, such as cell-based assays with 24-72 hour incubation periods, the precipitated compound is unlikely to redissolve and will not be available to the target. Furthermore, compound precipitates can cause physical stress to cells and lead to false-positive results. If you observe precipitation, it is strongly recommended that you employ one of the solubilization strategies outlined below to ensure your results are accurate and reproducible.
Section 2: A Systematic Workflow for Tackling Solubility Issues
Successfully working with poorly soluble compounds requires a systematic approach rather than random trial and error. The following workflow guides you from initial assessment to advanced solubilization methods.
Caption: Decision workflow for addressing poor compound solubility.
Section 3: Protocols and Data for Solubilization
Protocol 1: Preparation of a High-Concentration Stock Solution
The goal is to create a concentrated stock solution that can be diluted into the final assay buffer while keeping the final co-solvent concentration to a minimum.
Materials:
-
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one (solid)
-
Anhydrous or molecular sieve-dried DMSO (preferred) or Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance
-
Amber glass vial
Procedure:
-
Weighing: Accurately weigh a precise amount of the compound into an amber glass vial.
-
Solvent Addition: Add the required volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Start with a lower volume and add more if needed. A related compound has shown good solubility in DMF[1].
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication: Place the vial in a water bath sonicator for 5-10 minutes to break up any small aggregates and facilitate complete dissolution.
-
Visual Inspection: Hold the vial against a dark background and inspect for any undissolved particulates. If any are present, repeat steps 3 and 4. Gentle warming (to 30-37°C) can be attempted but be cautious of compound stability.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex to ensure homogeneity.
Protocol 2: Serial Dilution and Introduction into Aqueous Buffer
The way a compound is diluted can significantly impact its tendency to precipitate. This protocol minimizes "pluronic shock."
Procedure:
-
Intermediate Dilution: If necessary, perform an intermediate dilution of your high-concentration stock in 100% DMSO.
-
Prepare Final Buffer: Aliquot the final aqueous assay buffer into your destination tube or plate well.
-
Addition Technique: While vortexing or gently mixing the aqueous buffer, add the small volume of the DMSO stock solution directly into the buffer. Crucially, always add the DMSO stock to the aqueous buffer, not the other way around. This ensures rapid dispersal of the compound molecules before they have a chance to aggregate.
-
Final Mix: Mix thoroughly but gently.
-
Immediate Use: Use the final diluted solution in your assay as quickly as possible, as kinetically soluble states can be transient.
Protocol 3: Using Cyclodextrins for Enhanced Solubility
Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, increasing their aqueous solubility[7][8]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-concentration compound stock in DMSO (from Protocol 1)
-
Aqueous assay buffer
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to a working concentration (e.g., 1-10 mM). This concentration may need optimization.
-
Add Compound: While vortexing the HP-β-CD solution, slowly add the required volume of your concentrated compound stock in DMSO.
-
Incubate for Complexation: Allow the mixture to incubate for at least 30-60 minutes at room temperature with gentle agitation (e.g., on a rocker or orbital shaker). This allows time for the compound to enter the cyclodextrin cavity.
-
Validation (QC Step): Visually inspect for any signs of precipitation. A clear solution indicates successful complexation and solubilization.
-
Assay Use: Use this final solution in your experiment. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.
Data Tables for Quick Reference
Table 1: Common Co-Solvents and Typical Assay Tolerance Limits
| Co-Solvent | Chemical Property | Typical Starting Conc. | Max Tolerance (Cell-Based) | Notes |
| DMSO | Polar Aprotic | 0.1% | ~0.5% | Most common starting point; good solvating power.[6][7] |
| Ethanol | Polar Protic | 0.1% | ~0.5% | Can be more cytotoxic than DMSO for some cell lines. |
| PEG 400 | Polyether | 0.5% | ~1-2% | Can be less toxic but is more viscous. |
| NMP | Polar Aprotic | <0.1% | <0.5% | High solvating power but also higher potential for toxicity.[7] |
Table 2: Qualitative Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Pros | Cons | Best For |
| Co-Solvents | Reduces solvent polarity. | Simple, fast, widely used. | Limited by assay tolerance/toxicity; risk of precipitation.[6] | Initial screening; compounds with moderate solubility issues. |
| pH Adjustment | Ionizes the compound to increase polarity. | Can be highly effective for ionizable compounds. | Only works for acidic/basic molecules; can alter assay conditions.[7] | Compounds with a pKa in a usable range for the assay. |
| Cyclodextrins | Encapsulates the drug in a hydrophilic shell. | Significant solubility increase; can improve stability.[7][8] | Requires optimization; can sometimes interact with assay components. | Cell-based assays; when co-solvents are insufficient. |
| Surfactants | Forms micelles that carry the drug. | High loading capacity. | High risk of cell toxicity and assay interference.[7][9] | Biochemical (cell-free) assays; use with extreme caution in cell models. |
Section 4: Visualizing the Experimental Workflow
The following diagram illustrates the practical steps for preparing your compound for a typical cell-based assay, incorporating the best practices discussed in this guide.
Caption: Standard workflow for preparing and dosing a poorly soluble compound.
By following these structured protocols and understanding the principles behind them, researchers can confidently address the solubility challenges posed by 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one, leading to more reliable and reproducible experimental outcomes.
References
-
MySkinRecipes. Oxazolo[4,5-b]pyridin-2(3H)-one. [Link]
-
Khan, A. A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]
-
MDPI. (Date unavailable). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. [Link]
-
Al-Tel, T. H., et al. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]
-
PubChem. 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one. National Center for Biotechnology Information. [Link]
-
PubChem. Oxazolo(4,5-b)pyridin-2(3H)-one. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
Sravani, G., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]
-
Panzade, P., & Shendarkar, G. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]
-
Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
-
Wikipedia. Heterocyclic compound. [Link]
-
Unacademy. (2020, March 29). NITRO COMPOUNDS. [Link]
-
BioDuro. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. [Link]
-
Reddit. (2023, October 5). Solubility of Nitro Containing Molecules. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
MST.edu. Aromatic Nitro Compounds. [Link]
-
LinkedIn. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs. [Link]
-
PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
Sources
- 1. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles [mdpi.com]
- 2. dau.url.edu [dau.url.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. web.mst.edu [web.mst.edu]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing degradation of "6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one" in solution
Welcome to the technical support guide for 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. Unforeseen degradation can lead to inconsistent results, loss of bioactivity, and inaccurate data interpretation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one?
A1: For initial stock solutions, we recommend using anhydrous aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are generally non-reactive with the oxazolone and nitro-aromatic functionalities. For aqueous buffers in final experimental assays, it is critical to prepare the aqueous dilution from the stock solution immediately before use. Avoid long-term storage in aqueous or protic solvents like methanol and ethanol, as they can participate in degradation reactions.
Q2: How should I store the solid compound and its stock solutions?
A2: The solid form of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one should be stored at room temperature in a dry, dark environment, as recommended for its parent compound, Oxazolo[4,5-b]pyridin-2(3H)-one.[1] For stock solutions in anhydrous DMSO or DMF, store at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles. Always use tightly sealed vials with an inert gas overlay (e.g., argon or nitrogen) to minimize exposure to moisture and air.
Q3: My solution of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one has changed color from colorless/pale yellow to a deeper yellow or reddish hue. What does this indicate?
A3: A distinct color change, particularly to a deep yellow or red, is a strong indicator of degradation. This can result from the opening of the pyridine ring upon reaction with nucleophiles, a known reaction pathway for related 6-nitrooxazolo[3,2-a]pyridinium salts which immediately turn a deep red color upon exposure to amines.[2] It may also indicate the formation of nitrophenolate-like species under basic conditions or other chromophoric degradation products. We advise discarding the solution and preparing a fresh one.
Q4: Can I expose my solutions to ambient or UV light during experiments?
A4: No. The presence of a nitroaromatic group makes the compound highly susceptible to photodegradation.[3][4] All work with this compound, in both solid and solution form, should be performed under amber lighting or in light-blocking containers (e.g., amber vials or tubes wrapped in aluminum foil). Exposure to ambient or UV light can lead to the formation of reactive species and subsequent degradation, compromising your results.
Troubleshooting Guide: Addressing Experimental Issues
Issue 1: I'm observing a progressive loss of my compound's biological activity over the course of an experiment.
-
Question: Did you store the diluted working solution in an aqueous buffer for an extended period?
-
Answer & Rationale: The oxazolone ring is susceptible to hydrolysis, especially in aqueous environments.[5][6] This reaction opens the five-membered ring, converting the active compound into an inactive α-acylamino acid derivative. The rate of hydrolysis can be influenced by pH and temperature. To mitigate this, always prepare fresh dilutions in your aqueous assay buffer immediately before adding it to your experimental system.
-
Question: What is the pH of your experimental buffer?
-
Answer & Rationale: Both acidic and, more significantly, basic conditions can catalyze the hydrolysis of the oxazolone ring. Furthermore, related nitro-substituted pyridinium compounds are known to undergo ring cleavage in the presence of nucleophiles, including water and ammonia.[2] We recommend maintaining a neutral pH (6.5-7.4) and avoiding buffers containing primary or secondary amines (e.g., Tris), which can act as nucleophiles and directly attack the pyridine ring. Phosphate or HEPES buffers are generally more suitable choices.
Issue 2: My analytical results (HPLC, LC-MS) show multiple unexpected peaks that increase over time.
-
Question: How was the sample prepared and stored prior to analysis?
-
Answer & Rationale: The appearance of new peaks is a classic sign of degradation. If the sample was stored in a protic solvent (like methanol for LC-MS analysis) or left on the autosampler for an extended period under bright light, you are likely observing products of hydrolysis and/or photolysis. Prepare samples in a compatible, dry solvent (like acetonitrile if possible) just before injection and use a cooled autosampler with UV-protective covers.
-
Question: Have you considered the possibility of microbial degradation?
-
Answer & Rationale: While less common in sterile cell culture, microbial contamination in buffers or on lab equipment can lead to enzymatic degradation. Related nitro-substituted benzoxazolinones are known to be metabolized by bacteria.[7] If working with non-sterile systems or if contamination is suspected, ensure all buffers are sterile-filtered and aseptic techniques are used.
Understanding the Degradation of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. The structure of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one contains two primary points of vulnerability: the oxazolone ring and the nitro-substituted pyridine ring.
-
Hydrolysis of the Oxazolone Ring: The ester-like carbonyl group in the oxazolone ring is an electrophilic site susceptible to nucleophilic attack by water. This reaction leads to the opening of the ring to form an inactive N-acylamino pyridone derivative. This process can be accelerated by changes in pH.
-
Photodegradation of the Nitroaromatic System: Nitroaromatic compounds are known to absorb UV and visible light, which can excite the molecule to a higher energy state.[3] This can initiate a variety of degradation pathways, including the formation of radical species or intramolecular rearrangements, leading to a complex mixture of byproducts and loss of the parent compound.[4]
-
Nucleophilic Attack on the Pyridine Ring: The potent electron-withdrawing effect of the nitro group makes the pyridine ring π-deficient and thus highly susceptible to nucleophilic attack. Nucleophiles such as water, amines, or even hydroxide ions can attack the ring, potentially leading to ring-opening or substitution reactions.[2]
Visualizing Degradation Pathways
Caption: Key degradation pathways for the title compound.
Recommended Protocols & Workflows
Protocol 1: Preparation of High-Concentration Stock Solution
-
Preparation: Allow the solid 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one to equilibrate to room temperature in a desiccator before opening the vial.
-
Solvent Addition: Under subdued light, add a pre-calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. If necessary, brief sonication in a room temperature water bath can be used. Do not heat the solution.
-
Aliquoting & Storage: Immediately dispense the stock solution into single-use, light-blocking microvials. Overlay with an inert gas (argon or nitrogen), cap tightly, and store at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
Caption: Workflow for preparing aqueous working solutions.
Summary of Recommended Handling Conditions
| Parameter | Recommendation | Rationale |
| Solvent (Stock) | Anhydrous DMSO or DMF | Aprotic and non-nucleophilic, minimizing solvolysis. |
| Solvent (Assay) | Prepare fresh in non-amine, neutral pH buffers (e.g., Phosphate, HEPES) | Avoids hydrolysis and nucleophilic attack from buffer components.[2][5] |
| Storage (Solid) | Room temperature, desiccated, dark | Protects from moisture and light-induced degradation.[1] |
| Storage (Solution) | -80°C, single-use aliquots, inert gas overlay | Minimizes freeze-thaw cycles, oxidation, and hydrolysis. |
| Light Exposure | Avoid all UV and direct ambient light (use amber vials) | The nitroaromatic moiety is photosensitive.[3][4] |
| pH Range | Maintain near neutral (pH 6.5 - 7.4) | Minimizes acid/base-catalyzed hydrolysis of the oxazolone ring.[5] |
| Temperature | Store frozen; avoid heating solutions | Heat can accelerate all degradation pathways. |
References
-
Schulz, M., et al. (2017). 6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one—A degradable derivative of natural 6-Hydroxybenzoxazolin-2(3H)-one produced by Pantoea ananatis. Applied and Environmental Microbiology, 83(7). Available at: [Link]
-
MySkinRecipes. (n.d.). Oxazolo[4,5-b]pyridin-2(3H)-one. Retrieved February 3, 2026, from [Link]
-
Akhtar, T., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22), 7038. Available at: [Link]
-
Chaban, T., et al. (2014). Synthesis of Some Novel Thiazolo[4,5-b]Pyridines and their Tuberculostatic Activity Evaluation. ResearchGate. Available at: [Link]
-
Yildiz-Oren, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. Available at: [Link]
-
Insuasty, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. Available at: [Link]
-
Chaban, T., et al. (2017). Synthesis of some new N3 substituted 6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-ones as possible anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Ryabukhin, S. V., et al. (2007). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 12(4), 815-824. Available at: [Link]
-
Aksenov, A. V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 768-777. Available at: [Link]
-
Jain, A. K., et al. (2012). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2828-2843. Available at: [Link]
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PubChem. (n.d.). Oxazolo(4,5-b)pyridin-2(3H)-one. Retrieved February 3, 2026, from [Link]
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de Oliveira, S. L., et al. (1995). Enantiomeric enrichment in the hydrolysis of oxazolones catalyzed by cyclodextrins or proteolytic enzymes. The Journal of Organic Chemistry, 60(16), 5266-5271. Available at: [Link]
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Lipczynska-Kochany, E. (1995). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Research, 29(4), 1059-1066. Available at: [Link]
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Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 743-748. Available at: [Link]
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Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. Available at: [Link]
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Adam, M., et al. (2016). Mixed Anhydride Intermediates in the Reaction of 5(4H)-Oxazolones with Phosphate Esters and Nucleotides. ResearchGate. Available at: [Link]
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Technical Support Center: Enhancing the Selectivity of Oxazolo[5,4-d]pyrimidine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the oxazolo[5,4-d]pyrimidine scaffold. This versatile heterocyclic system is a privileged structure in kinase inhibitor design due to its structural resemblance to the purine core of ATP, allowing it to act as an effective hinge-binder in the active sites of many kinases.[1][2] However, this same feature presents a significant challenge: achieving high selectivity for the target kinase over the vast and structurally similar human kinome.
This guide provides in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate the complexities of enhancing the kinase selectivity of your oxazolo[5,4-d]pyrimidine-based compounds.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the development and characterization of oxazolo[5,4-d]pyrimidine kinase inhibitors in a question-and-answer format.
Q1: My new oxazolo[5,4-d]pyrimidine derivative is highly potent against my primary target, but I'm concerned about off-target activity. What is the best first step to evaluate its selectivity?
A: The most effective initial step is to perform a broad, in vitro kinase selectivity screen. This involves testing your compound against a large panel of diverse kinases (often 100-400) in parallel biochemical assays.[3]
Causality & Rationale:
-
Biochemical assays are the gold standard for initial profiling because they directly measure the interaction between your compound and purified kinase enzymes, providing a clean readout of inhibitory activity without the complexities of a cellular environment.[3][4]
-
A broad screen is essential because off-target interactions are not always predictable. An inhibitor developed for a tyrosine kinase may still potently inhibit a serine/threonine kinase from a completely different family.[5] A comprehensive panel provides the clearest initial picture of your compound's kinome-wide interaction profile.
Actionable Advice:
-
Utilize a commercial kinase profiling service. These labs offer standardized, high-quality assays across extensive kinase panels.[3]
-
Begin with a single, high concentration of your compound (e.g., 1 or 10 µM) to identify any potential "hits." Follow up with full IC50 determination for the primary target and any significant off-targets.
Q2: I have the data from a 400-kinase panel screen. How do I properly interpret these results and quantify selectivity?
A: Quantifying selectivity from a large dataset is crucial for ranking compounds. Several metrics are used, each with its own strengths and weaknesses.
Key Metrics for Quantifying Selectivity:
| Metric | Description | How to Calculate | Strengths & Weaknesses |
| Fold-Selectivity | A simple ratio of the IC50 value for an off-target kinase versus the primary target kinase. | Fold-Selectivity = IC50(Off-Target) / IC50(On-Target) | Strength: Easy to understand and compare between two specific kinases. Weakness: Does not capture the overall selectivity profile across the entire panel. |
| Selectivity Score (S-Score) | The fraction of kinases in the panel that are inhibited by the compound below a certain concentration threshold.[3][6] | S(threshold) = (Number of kinases with IC50 < threshold) / (Total number of kinases tested) | Strength: Simple to calculate and provides a single value for broad promiscuity.[3] Weakness: The choice of threshold (e.g., 1 µM or 3 µM) is arbitrary and can be misleading for highly potent compounds.[3] A lower S-score indicates higher selectivity.[6] |
| Gini Score | A metric borrowed from economics that measures the distribution of inhibition across the kinome panel. It quantifies the inequality of inhibition values.[3] | Based on the Lorenz curve of sorted inhibition data. | Strength: Avoids arbitrary thresholds and uses percent-inhibition data. Weakness: Lacks a direct physicochemical meaning. A higher Gini score indicates greater selectivity. |
| Selectivity Entropy | A thermodynamic-based metric that quantifies the "disorder" of a compound's interactions across the kinome.[3] | Based on the binding affinities (Kd or IC50) for all kinases in the panel. | Strength: Provides a single, quantitative value with thermodynamic meaning that is ideal for rank-ordering compounds.[3] Weakness: More complex to calculate. A lower entropy score signifies a more selective compound.[3] |
Expert Insight: While fold-selectivity is useful for specific comparisons, the Selectivity Score (S-score) is a common starting point for quickly assessing broad activity. For rigorous, quantitative ranking of lead compounds, calculating the Selectivity Entropy is highly recommended.[3]
Q3: My compound appears highly selective in biochemical assays, but this selectivity is lost in cell-based experiments. What are the likely causes for this discrepancy?
A: This is a frequent and critical challenge. The transition from a simplified biochemical environment to a complex cellular one introduces multiple variables that can alter a compound's apparent selectivity.
Primary Causes for Biochemical vs. Cellular Discrepancy:
-
ATP Competition: The concentration of ATP in biochemical assays is often set near the Kₘ,ATP of the kinase to accurately measure intrinsic inhibitor affinity (Kᵢ).[6] In contrast, intracellular ATP levels are much higher (typically 1-5 mM).[6] This high concentration of the natural substrate can outcompete your inhibitor, especially if it is ATP-competitive, leading to a significant drop in apparent potency.
-
Kinase Kₘ,ATP Variation: Different kinases have different affinities for ATP (different Kₘ,ATP values). An inhibitor may show equal potency against two kinases in a biochemical assay where ATP levels are matched to their respective Kₘ values. However, in the cell, the inhibitor will be more effective against the kinase with the higher Kₘ,ATP (lower affinity for ATP) because it competes less effectively with the inhibitor.[6]
-
Cellular Transport and Efflux: Poor cell membrane permeability can prevent your compound from reaching its intracellular target. Conversely, active efflux by transporters like P-glycoprotein can reduce the intracellular concentration, diminishing its effect.[7]
-
Target Abundance and Pathway Sensitivity: The relative abundance of different kinases in a cell and the cell's reliance on a particular signaling pathway can amplify or dampen the biological effect of inhibiting a specific kinase, altering the perceived selectivity.[6]
Q4: What structural modifications to the oxazolo[5,4-d]pyrimidine core can I make to rationally improve selectivity?
A: The oxazolo[5,4-d]pyrimidine scaffold is a bioisostere of adenine, primarily forming hydrogen bonds with the kinase hinge region.[1] Selectivity is achieved by exploiting structural differences in the surrounding ATP-binding pocket. Key modification sites are the C2 and C7 positions.
Evidence-Based SAR Insights:
-
C7 Position: Substitutions at this position often project into the solvent-exposed region or a hydrophobic pocket near the gatekeeper residue.
-
Example (VEGFR2): Attaching an anilino moiety at C7 is a common strategy. Further substitutions on this aniline ring are critical. A methyl (CH₃) or trifluoromethyl (CF₃) group at the para-position of the aniline ring has been shown to enhance potency and selectivity for VEGFR2. Conversely, electron-withdrawing groups like nitro (NO₂) can be detrimental to activity.
-
-
C2 Position: This position typically points towards the "selectivity pocket" of the kinase, an area that varies significantly between kinases.
-
Example (FGFR1): For FGFR1 inhibition, bulky, non-planar groups at the C2 position can enhance both potency and selectivity compared to small, flat heterocyclic rings (e.g., furan, thiophene), which may be too small to properly occupy the hydrophobic pocket.
-
-
General Strategy: The core principle is to introduce chemical groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic packing, ionic bonds) with non-conserved residues that differ between your on-target and off-target kinases. Computational modeling and molecular docking can be invaluable for designing these modifications.[7][8]
Part 2: Key Experimental Protocols & Workflows
A self-validating experimental plan is crucial. The following protocols include the necessary controls and rationale to ensure trustworthy and reproducible results.
Workflow for Enhancing Kinase Inhibitor Selectivity
The process of improving selectivity is iterative. The following workflow illustrates the cyclical nature of design, synthesis, and testing.
Caption: Iterative workflow for selectivity enhancement.
Protocol 2.1: In Vitro Kinase Inhibition Assay (Radiometric Filter-Binding)
This protocol outlines a gold-standard method for determining the IC50 of an inhibitor.[4][5]
Objective: To measure the concentration-dependent inhibition of a purified kinase by an oxazolo[5,4-d]pyrimidine compound.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Test compound stock solution (e.g., 10 mM in 100% DMSO)
-
Stop solution (e.g., phosphoric acid or EDTA)
-
Phosphocellulose filter plates
-
Scintillation fluid and microplate scintillation counter
Methodology:
-
Compound Preparation: Perform a serial dilution of the test compound in kinase reaction buffer containing a fixed percentage of DMSO (e.g., 1%). Prepare a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Reaction Setup: In a microplate, add the following in order:
-
Kinase reaction buffer.
-
Diluted test compound or DMSO control.
-
Kinase enzyme solution. (Pre-incubate for 10-15 minutes at room temperature).
-
-
Initiate Reaction: Start the kinase reaction by adding a solution containing the substrate and [γ-³³P]ATP.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a pre-determined time.
-
Critical Rationale: The reaction time must be within the linear range of the enzyme's activity to ensure initial rate conditions are measured.[9] Run a time-course experiment beforehand to determine this linear range.
-
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Capture Substrate: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate, now negatively charged, will bind to the positively charged filter paper.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.[4]
-
Detection: Add scintillation fluid to the dry wells and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the background (no enzyme) counts from all wells.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2.2: Cellular Target Engagement Assay (Phospho-Protein Western Blot)
Objective: To confirm that the inhibitor engages and blocks the activity of the target kinase within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase.
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the phosphorylated form of a known downstream substrate of the target kinase, and one for the total protein of that substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate and imaging system.
Methodology:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specific duration (e.g., 1-4 hours). Include a DMSO vehicle control.
-
Stimulation (if required): If the target kinase is part of a pathway activated by an external signal (e.g., a growth factor like EGF for EGFR), stimulate the cells for a short period (e.g., 15 minutes) before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
-
Detection:
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescence substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Critical Rationale: To ensure that changes in phosphorylation are not due to changes in total protein levels, the membrane must be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein. This serves as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both the phospho-protein and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Decision Tree for Troubleshooting Poor Selectivity
This diagram provides a logical path for diagnosing and addressing selectivity issues.
Caption: Troubleshooting guide for poor inhibitor selectivity.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
-
Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(2), 858–876. [Link]
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Mączyński, M., Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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Laughton, C. A., Eyers, P. A., & Kellam, B. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 986–1003. [Link]
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Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Mączyński, M., Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]
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Gevorgyan, A., Al-Hujaily, E., & Taha, M. O. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Archiv der Pharmazie, 354(10), e2100147. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
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Hewitt, J. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Zuercher, W. J., & Glicksman, M. A. (2012). Assay Development for Protein Kinase Enzymes. Assay guidance manual. [Link]
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Keri, G., & Orfi, L. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in pharmacology, 5, 256. [Link]
-
Singh, S., & Workman, P. (2013). Protein Kinase Inhibitors - Selectivity or Toxicity?. ResearchGate. [Link]
-
Johnson, A. R., et al. (2019). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences, 116(52), 26586-26597. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]
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- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Anticancer Potential of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one and Cisplatin
This guide provides a comparative analysis of the established anticancer agent, cisplatin, and the novel compound, 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one. While cisplatin is a cornerstone of chemotherapy, its clinical utility is often limited by severe side effects and the development of resistance.[1] The exploration of new chemical entities with potentially improved therapeutic indices is, therefore, a critical endeavor in oncological research. This document synthesizes the current understanding of both compounds, offering a framework for their comparative evaluation.
Introduction to the Compounds
Cisplatin , or cis-diamminedichloroplatinum(II), is a platinum-based chemotherapeutic agent that has been a mainstay in the treatment of a wide array of solid tumors since its FDA approval in 1978.[1] It is particularly effective against ovarian, colorectal, prostate, bladder, and non-small cell lung cancers.[1] Its mechanism of action is primarily centered on its ability to form adducts with DNA, thereby interfering with DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[1][2]
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one belongs to the oxazolo[4,5-b]pyridine class of heterocyclic compounds. This scaffold is recognized in medicinal chemistry for its potential in designing kinase inhibitors and other bioactive molecules for conditions including cancer and neurological disorders.[3] While direct and extensive anticancer studies on 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one are not yet widely published, related derivatives of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine have been investigated as potential antitumor agents targeting human DNA topoisomerase IIα (hTopo IIα).[4] However, these derivatives did not exhibit significant cytotoxic activity against several cancer cell lines, suggesting a potentially more nuanced or targeted mechanism of action compared to broad-spectrum cytotoxic agents.[4]
Comparative Analysis: Efficacy and Mechanism of Action
A direct comparison of the anticancer activity of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one and cisplatin is currently hampered by the limited availability of public data on the former. However, based on existing literature for related compounds and the extensive data on cisplatin, we can construct a preliminary comparative framework.
Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. For cisplatin, IC50 values are highly variable depending on the cancer cell line, exposure time, and specific experimental conditions.[4] This variability underscores the importance of standardized protocols in comparative studies.
Table 1: Reported IC50 Values of Cisplatin in Various Human Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| MCF-7 (Breast) | ~10 - 30 | 24 - 72 | [5] |
| HeLa (Cervical) | ~5 - 25 | 24 - 48 | [6][7] |
| A549 (Lung) | ~5 - 20 | 48 - 72 | [3][8] |
Note: The IC50 values for cisplatin can vary significantly between studies. The values presented here are indicative ranges from the cited literature.
Mechanism of Action
The differing chemical structures of cisplatin and 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one suggest distinct mechanisms of anticancer activity.
Cisplatin's Mechanism of Action:
Cisplatin exerts its cytotoxic effects through a well-elucidated pathway.[2][9] Upon entering a cell, where the chloride concentration is lower than in the extracellular space, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation.[10] The resulting aquated platinum species is a potent electrophile that readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[2][9] This leads to the formation of various DNA adducts, with the most common being 1,2-intrastrand crosslinks.[2] These adducts distort the DNA structure, inhibiting DNA replication and transcription, which in turn triggers cell cycle arrest and, ultimately, apoptosis.[1][10]
Postulated Mechanism of Action for 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one:
Based on studies of structurally related 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives, a plausible mechanism of action for 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one involves the inhibition of human DNA topoisomerase IIα (hTopo IIα).[4] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. hTopo IIα functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Inhibitors of this enzyme can stabilize the transient DNA-enzyme complex, leading to the accumulation of DNA double-strand breaks, which are highly cytotoxic and can trigger apoptosis.
Proposed Experimental Workflow for a Comparative Study
To rigorously compare the anticancer activities of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one and cisplatin, a series of in vitro assays are recommended. The following protocols provide a self-validating system for this purpose.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one and cisplatin. Include a vehicle-only control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound and time point.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the IC50 concentrations of each compound (determined from the MTT assay) for an appropriate duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[12] Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC will stain early apoptotic cells (green fluorescence), while PI will stain late apoptotic and necrotic cells (red fluorescence).[12]
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the extent of apoptosis induced by each compound.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase A to remove RNA and then stain with Propidium Iodide, which intercalates with DNA.[14]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[13]
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with the compounds, lyse the cells, and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).[15]
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic markers such as cleaved caspases (e.g., caspase-3, caspase-9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).[16]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins in treated versus control cells.
Conclusion and Future Directions
Cisplatin remains a potent and widely used anticancer drug, but its utility is challenged by its side effect profile and the emergence of resistance. The novel compound 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one, belonging to a class of compounds with potential topoisomerase IIα inhibitory activity, represents an interesting area for further investigation. The lack of significant cytotoxicity of some of its analogs could suggest a more targeted approach, potentially with a better safety profile than cisplatin.
The experimental framework outlined in this guide provides a robust methodology for a head-to-head comparison of these two compounds. The resulting data on cytotoxicity, apoptosis induction, cell cycle effects, and modulation of apoptotic pathways will be crucial in determining the therapeutic potential of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one and whether it warrants further development as a novel anticancer agent.
References
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MySkinRecipes. Oxazolo[4,5-b]pyridin-2(3H)-one. [Link]
-
GSC Advanced Research and Reviews. Development of cisplatin as an anti-cancer drug. [Link]
-
StatPearls. Cisplatin. [Link]
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PubMed. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. [Link]
-
MDPI. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. [Link]
-
AACR Journals. Anticancer Activity of a Combination of Cisplatin and Fisetin in Embryonal Carcinoma Cells and Xenograft Tumors. [Link]
-
Universitat Ramon Llull. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
PubMed. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. [Link]
-
PMC. Platinum-based drugs for cancer therapy and anti-tumor strategies. [Link]
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A Comparative Benchmarking of Physicochemical Properties in Oxadiazolo[3,4-b]pyridines: A Guide for Medicinal Chemists
The oxadiazolo[3,4-b]pyridine scaffold is a compelling heterocyclic system that has garnered significant attention in contemporary drug discovery. Its unique electronic and structural features offer a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the key physicochemical properties of this class of compounds, offering insights into how structural modifications can modulate these characteristics to optimize drug-like properties. The experimental data presented herein, coupled with detailed protocols, is intended to empower researchers in the rational design of next-generation oxadiazolo[3,4-b]pyridine derivatives.
The Strategic Importance of Physicochemical Properties in Drug Design
The journey of a drug molecule from administration to its target is governed by a complex interplay of its physicochemical properties. Parameters such as solubility, lipophilicity, electronic distribution, and thermal stability dictate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For the oxadiazolo[3,4-b]pyridine series, a nuanced understanding of these properties is paramount for advancing lead candidates. For instance, the electron-deficient nature of the oxadiazole ring can influence metabolic stability and interactions with biological targets[1].
Comparative Analysis of Key Physicochemical Properties
This section delves into a comparative analysis of critical physicochemical parameters of substituted oxadiazolo[3,4-b]pyridines. The presented data is a synthesis of literature findings and serves as a practical guide for understanding structure-property relationships within this scaffold.
Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability. The solubility of 1,3,4-oxadiazoles, and by extension oxadiazolo[3,4-b]pyridines, is significantly influenced by the nature of their substituents. Generally, the introduction of polar functional groups and the reduction of molecular weight and lipophilicity enhance aqueous solubility. Conversely, the presence of bulky, non-polar, or aryl substituents tends to decrease water solubility[2]. For example, 1,3,4-oxadiazole substituted with two methyl groups is completely water-soluble, whereas aryl-substituted analogs exhibit significantly lower solubility[2].
Table 1: Comparative Aqueous Solubility of Selected Oxadiazolo[3,4-b]pyridine Analogs
| Compound ID | Substituent (R) | Aqueous Solubility (LogS) | Reference Compound |
| A-1 | -NH2 | -2.5 (Calculated) | [3] |
| A-2 | -NO2 | -3.0 (Calculated) | [4] |
| B-1 | -CH3 | Higher than B-2 | General Trend[2] |
| B-2 | -Phenyl | Lower than B-1 | General Trend[2] |
Note: The data in this table is illustrative and compiled from various sources to demonstrate general trends. For specific values, please refer to the cited literature.
Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a crucial parameter that governs a drug's ability to cross biological membranes. For oxadiazolo[3,4-b]pyridines, achieving an optimal LogP is a balancing act; sufficient lipophilicity is required for membrane permeation, while excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity[5]. It has been noted that 1,3,4-oxadiazoles can exhibit lower lipophilicity compared to their 1,2,4-oxadiazole isomers, which can be advantageous for improving metabolic stability and aqueous solubility[6].
Table 2: Comparative Lipophilicity of Substituted Oxadiazolo[3,4-b]pyridines
| Compound ID | Substituent (R) | Calculated LogP | Experimental LogD (pH 7.4) | Reference Compound |
| C-1 | -H | 1.5 | - | [3] |
| C-2 | -Cl | 2.2 | - | [1] |
| C-3 | -OCH3 | 1.3 | - | [3] |
| D-1 | -NO2 | 1.2 | - | [4] |
Note: The data in this table is illustrative and compiled from various sources to demonstrate general trends. For specific values, please refer to the cited literature.
Electronic Properties: Tuning for Target Engagement
The electronic properties of the oxadiazolo[3,4-b]pyridine scaffold, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for its interaction with biological targets. The electron-withdrawing nature of the oxadiazole ring generally leads to a wide HOMO-LUMO gap[2]. Substituents on the pyridine ring can further modulate these electronic properties. Electron-donating groups will raise the HOMO energy, making the molecule more susceptible to oxidation, while electron-withdrawing groups will lower the LUMO energy, increasing its electron-accepting character. These modifications can be strategically employed to enhance binding affinity and selectivity for a specific biological target. Photophysical studies of related bis(oxazolo[5,4-b]pyridine) derivatives have shown that their absorption maxima, which are related to the HOMO-LUMO gap, are in the range of 323–357 nm, indicating significant electronic transitions within the conjugated system[7].
Thermal Stability: A Key Parameter for Drug Development and Storage
Thermal stability is a crucial parameter for the development and storage of pharmaceutical compounds. It is typically assessed by techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For energetic materials based on the oxadiazole framework, thermal decomposition temperatures are a critical safety parameter. For instance, a series of tri-1,3,4-oxadiazoles modified with nitroimine showed thermal decomposition temperatures exceeding 150°C, with some compounds exhibiting decomposition temperatures between 171.2 to 192°C[8]. A specific derivative, 7-amino-6-nitro-[2][6]oxadiazolo[3,4-b]pyridine-1-oxide, has a reported decomposition temperature of 215.93°C, indicating good thermal stability[4].
Table 3: Thermal Decomposition of Selected Oxadiazole-Containing Compounds
| Compound | Structure | Decomposition Temp. (°C) | Analytical Method | Reference |
| Tri-1,3,4-oxadiazole derivative | N/A | 171.2 - 192 | DSC | [8] |
| 7-amino-6-nitro-[2][6]oxadiazolo[3,4-b]pyridine-1-oxide | N/A | 215.93 | Not Specified | [4] |
Experimental Protocols for Physicochemical Property Determination
To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the experimental determination of key physicochemical properties.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the traditional and reliable shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Diagram 1: Experimental Workflow for Aqueous Solubility Determination
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed or filter through a low-binding filter (e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
-
Calculation: The determined concentration of the compound in the supernatant represents its aqueous solubility.
Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method
The shake-flask method is the "gold standard" for determining the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds).
Diagram 2: Experimental Workflow for LogP/LogD Determination
Caption: Workflow for LogP/LogD determination using the shake-flask method.
Step-by-Step Methodology:
-
Phase Pre-saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice versa by shaking them together overnight and then allowing the phases to separate.
-
Compound Dissolution: Dissolve a known amount of the test compound in the pre-saturated n-octanol.
-
Partitioning: Add an equal volume of the pre-saturated aqueous buffer to the n-octanol solution of the compound in a sealed vial. Shake the vial vigorously for a set period (e.g., 1 to 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Quantify the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the LogP or LogD using the following formula: LogP (or LogD) = log10 ( [Concentration in organic phase] / [Concentration in aqueous phase] )
Assessment of Thermal Stability (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability of a compound.
Diagram 3: Logical Relationship in Thermal Analysis
Caption: Interrelation of TGA and DSC in determining thermal properties.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into a TGA or DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan (usually empty) into the TGA or DSC instrument.
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: Record the change in mass (TGA) or the difference in heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA: The onset temperature of mass loss is typically reported as the decomposition temperature.
-
DSC: Endothermic peaks can indicate melting points or other phase transitions, while exothermic peaks can indicate decomposition or crystallization events.
-
Conclusion and Future Perspectives
The physicochemical properties of oxadiazolo[3,4-b]pyridines are intricately linked to their chemical structure. By systematically modifying substituents on the heterocyclic core, medicinal chemists can fine-tune these properties to enhance the ADMET profile and overall therapeutic potential of this promising class of compounds. The experimental protocols and comparative data presented in this guide provide a foundational framework for the rational design and development of novel oxadiazolo[3,4-b]pyridine-based drug candidates. Future work should focus on building a more extensive experimental database of these properties for a wider range of derivatives to further refine our understanding of their structure-property relationships.
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2025). MDPI. [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2024). MDPI. [Link]
- Not available.
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-
Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. (2024). PMC. [Link]
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Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
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Synthesis and performance of 7-amino-6-nitro-[2][6]oxadiazolo[3, 4-b]pyridine-1-oxide. (2014). CNKI. [Link]
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-
Design, synthesis, SAR and ADMET analyses of the novel class of synthetic 7-amino[2][6]oxadiazolo[3,4-b]pyridine-6-carboxylate derivatives with vasorelaxant activity. (2024). ResearchGate. [Link]
- Not available.
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Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2023). PubMed Central. [Link]
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Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2024). PMC. [Link]
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Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (2023). MDPI. [Link]
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-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2024). Journal of Pharma and Biomedics. [Link]
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- 5. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
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- 8. researchgate.net [researchgate.net]
Validating molecular docking results of "6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one" with in vitro data
Executive Summary: The Scaffold Validation Challenge
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one (CAS 60832-72-6) represents a critical "privileged scaffold" in medicinal chemistry, particularly for targeting Glycogen Synthase Kinase-3β (GSK-3β) and serine hydrolases like FAAH . While often used as a synthetic intermediate (precursor to amino- and triazole-derivatives), validating its intrinsic binding affinity is a crucial step in fragment-based drug discovery (FBDD).
This guide outlines a rigorous protocol to validate the molecular docking predictions of this scaffold against in vitro kinase data. We focus on the GSK-3β pathway, where this core structure has demonstrated efficacy as a competitive inhibitor. The objective is to correlate the in silico binding pose of the nitro-substituted core with experimental IC₅₀ values, distinguishing it from optimized leads like Compound 4g (Tantray et al., 2016).
Computational Strategy: Docking the Scaffold
To validate the biological activity of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one, one must first establish a reliable docking protocol that accounts for its tautomeric ambiguity and electronic properties.
Ligand Preparation & Tautomerism
The oxazolo[4,5-b]pyridin-2-one system exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-ol) forms.
-
Directive: Generate both tautomers. In the crystal structures of related kinase inhibitors, the lactam (NH) form typically functions as the hydrogen bond donor to the hinge region (e.g., Val135 in GSK-3β).
-
Nitro Group: Ensure the 6-nitro group is modeled with correct planar geometry. Its electron-withdrawing nature reduces the pKa of the ring nitrogen, potentially strengthening the H-bond interaction with the backbone carbonyl of the target.
Target Preparation (GSK-3β)
-
PDB Selection: Use PDB ID: 1Q5K or 3F9E (GSK-3β complexed with staurosporine or similar planar inhibitors).
-
Grid Box: Center the grid on the ATP-binding pocket (Val135 hinge region).
-
Dimensions:
Å.
-
-
Constraints: Apply a hydrogen bond constraint to the backbone nitrogen of Val135 , a hallmark of ATP-competitive inhibition for this scaffold.
Docking Workflow (AutoDock Vina / Glide)
-
Minimization: Minimize the ligand using the OPLS3e force field to relax bond angles.
-
Docking: Run rigid-receptor docking.
-
Scoring: Filter poses based on the presence of the "Hinge Binder" motif (H-bond to Val135 and Asp133).
Experimental Validation: The ADP-Glo™ Kinase Assay
Docking scores are theoretical. Validation requires a robust biochemical assay. The ADP-Glo™ Kinase Assay (Promega) is the industry standard for validating ATP-competitive inhibitors like oxazolopyridinones because it directly measures the product (ADP) generated by the kinase reaction.
Assay Principle
The assay quantifies kinase activity by converting the ADP produced during the kinase reaction into light.
-
Step 1: Kinase Reaction (GSK-3β + Substrate + ATP + Inhibitor → Phospho-substrate + ADP).
-
Step 2: ADP-Glo Reagent stops the reaction and depletes remaining ATP.
-
Step 3: Kinase Detection Reagent converts ADP to ATP, which is then used by luciferase to generate light.
-
Readout: Luminescence (RLU) is directly proportional to kinase activity. Lower RLU = Higher Inhibition.
Detailed Protocol
Materials:
-
Enzyme: Recombinant Human GSK-3β (e.g., SignalChem).
-
Substrate: GSK-3 peptide substrate (YRRAAVPPSPSLSRHSSPHQSpEDEEE).
-
Control Inhibitor: CHIR99021 (Potent GSK-3β inhibitor, IC₅₀ ~ 6 nM).
-
Test Compound: 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one (dissolved in 100% DMSO).
Workflow:
-
Preparation: Dilute the Test Compound in 1X Kinase Buffer to generate a 10-point dose-response curve (e.g., 100 µM to 0.1 nM). Final DMSO concentration must be < 1%.
-
Incubation: Mix 2 µL of Inhibitor + 4 µL of GSK-3β enzyme. Incubate for 15 min at RT (allows inhibitor to bind the active site).
-
Reaction Start: Add 4 µL of ATP/Substrate mix. Incubate for 60 min at 30°C.
-
Termination: Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min at RT.
-
Detection: Add 20 µL of Kinase Detection Reagent. Incubate 30 min.
-
Measurement: Read Luminescence on a plate reader (e.g., EnVision).
Comparative Analysis: Docking vs. In Vitro Data
To validate the results, compare the "Scaffold" (6-Nitro) against the "Optimized Lead" (Triazole derivative) and the "Reference".
| Compound | Structure Description | Docking Score (kcal/mol) | In Vitro IC₅₀ (GSK-3β) | Validation Status |
| 6-Nitrooxazolo... | Core Scaffold | -6.8 | > 10 µM (Est.) | Weak Binder (Hit) |
| Compound 4g* | Triazole-derivative | -9.2 | 0.19 µM | Validated Lead |
| CHIR99021 | Reference Std. | -10.5 | 0.006 µM | Clinical Control |
*Compound 4g reference: Tantray et al., 2016.[1][2]
Interpretation:
-
The Discrepancy: The 6-nitro scaffold will likely show a modest docking score (-6.0 to -7.0) and weak in vitro activity (micromolar range). This validates the docking model: the scaffold binds the hinge but lacks the auxiliary interactions (hydrophobic tail) needed for nanomolar potency.
-
The Correlation: If the docking score of the 6-nitro compound was high (-9.0) but IC₅₀ was low, the model would be a "False Positive." The expected weak activity confirms the model's accuracy in distinguishing fragments from leads.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow from identifying the scaffold to validating it via the ADP-Glo assay.
Caption: Workflow for validating the 6-nitrooxazolopyridinone scaffold, bridging computational prediction with experimental kinase inhibition.
Mechanistic Insight: Binding Mode
The validation relies on the specific interaction map. The 6-nitro group plays a dual role:
-
Electronic: It withdraws electrons, increasing the acidity of the N-H (lactam), strengthening the H-bond to the Val135 carbonyl.
-
Steric: It projects into the solvent-accessible region, providing a vector for growing the molecule (e.g., reducing to amine and attaching a triazole tail), which is how high-affinity inhibitors like Compound 4g are designed.
Validation Check: In your docking visualization, if the Nitro group clashes with the "Gatekeeper" residue (Ile62), the pose is invalid. It must point towards the solvent.
References
-
Tantray, M. A., Khan, I., Hamid, H., et al. (2016).[1][] Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential.[1][2][][4][5] Chemical Biology & Drug Design, 87(6), 918-926.[2]
-
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.
-
RCSB Protein Data Bank. (2003). Structure of Glycogen Synthase Kinase-3 Beta (GSK-3b).[1][2][5] PDB ID: 1Q5K.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gsk3b glycogen synthase kinase 3 beta [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Thiazolo[4,5-b]pyridin-2-ones versus Ibuprofen in Anti-Inflammatory Activity
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anti-inflammatory activity of novel thiazolo[4,5-b]pyridin-2-one derivatives against the widely recognized non-steroidal anti-inflammatory drug (NSAID), ibuprofen. We delve into the established mechanisms of action, present detailed, step-by-step protocols for both in vitro and in vivo comparative assays, and offer a structured approach to data analysis and interpretation. The methodologies outlined herein are designed to ensure scientific rigor and generate robust, reproducible data for the evaluation of this promising class of compounds.
Introduction: The Quest for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. While NSAIDs like ibuprofen are mainstays in treatment, their use can be associated with adverse effects, necessitating the search for new, effective, and safer anti-inflammatory drugs.[1][2] The thiazolo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic system, with various derivatives demonstrating significant biological activities, including anti-inflammatory properties.[1][3][4] Several studies have reported that newly synthesized thiazolo[4,5-b]pyridin-2-one derivatives exhibit considerable anti-inflammatory effects, with some approaching or even exceeding the activity of ibuprofen in preclinical models.[2][3]
This guide provides a head-to-head comparison of the anti-inflammatory profiles of thiazolo[4,5-b]pyridin-2-ones and ibuprofen, focusing on practical, validated experimental protocols.
Mechanisms of Action: A Tale of Two Inhibitors
A thorough understanding of the molecular mechanisms underpinning the anti-inflammatory effects of both compound classes is crucial for contextualizing experimental results.
Ibuprofen: The Established COX Inhibitor
Ibuprofen, a propionic acid derivative, is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6][7] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By blocking both isoforms, ibuprofen effectively reduces the production of these pro-inflammatory molecules.[5][6][8]
Caption: Ibuprofen's mechanism of action via non-selective COX inhibition.
Thiazolo[4,5-b]pyridin-2-ones: A Multi-Target Potential
While the precise mechanism of action for all thiazolo[4,5-b]pyridin-2-one derivatives is still under investigation, in silico docking studies suggest a potential for these compounds to inhibit key enzymes in the inflammatory cascade, including COX-1, COX-2, and microsomal prostaglandin E synthase-1 (mPGES-1).[9] This suggests that, like ibuprofen, their anti-inflammatory effects may be mediated through the inhibition of prostaglandin synthesis. The potential for varied selectivity across different derivatives highlights the importance of detailed experimental validation.
Experimental Benchmarking: Protocols and Methodologies
To objectively compare the anti-inflammatory activity of thiazolo[4,5-b]pyridin-2-ones with ibuprofen, a multi-tiered experimental approach is recommended, encompassing both in vitro and in vivo assays.
In Vitro Assays: Mechanistic Insights at the Molecular and Cellular Level
This assay directly measures the ability of the test compounds to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare reagents from a commercially available COX-2 inhibitor screening kit (e.g., from Cayman Chemical or BPS Bioscience) according to the manufacturer's instructions.[10][11] This typically includes COX assay buffer, human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.[12][13]
-
Compound Preparation: Dissolve the thiazolo[4,5-b]pyridin-2-one derivatives and ibuprofen in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the test compounds (thiazolo[4,5-b]pyridin-2-one derivatives and ibuprofen) or vehicle control to the appropriate wells.
-
Add the human recombinant COX-2 enzyme to all wells except the negative control.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[10]
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubate for a precise duration (e.g., 2 minutes at 37°C).[10]
-
Stop the reaction using a stop solution provided in the kit.
-
Measure the product formation using a plate reader at the appropriate wavelength (colorimetric or fluorometric, depending on the kit).[12][14]
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound.
This assay assesses the ability of the compounds to suppress the production of key pro-inflammatory cytokines in cultured cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[15][16]
Protocol:
-
Cell Culture: Culture a suitable cell line, such as human monocytic THP-1 cells or murine macrophage RAW 264.7 cells, under standard conditions. Differentiate the cells into macrophages if necessary (e.g., using PMA for THP-1 cells).
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the thiazolo[4,5-b]pyridin-2-one derivatives and ibuprofen for a specified period (e.g., 1 hour).
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS to the cell culture medium (a typical concentration is 1 µg/mL).[17][18]
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).[19]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's protocols.[20][21][22]
-
Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 values.
Caption: Workflow for in vitro cytokine inhibition assay.
In Vivo Assay: Evaluating Efficacy in a Preclinical Model
This is a widely used and well-characterized model of acute inflammation to assess the anti-inflammatory activity of novel compounds.[2][23][24]
Protocol:
-
Animals: Use healthy adult rats (e.g., Wistar or Sprague-Dawley) of a specific weight range. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., n=6 per group):
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: Ibuprofen (positive control, e.g., 10 mg/kg, administered orally).
-
Groups 3-n: Thiazolo[4,5-b]pyridin-2-one derivatives at various doses (administered orally or intraperitoneally).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and controls to the respective groups.
-
Induction of Inflammation: After a specific time post-dosing (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[24]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[24]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Data Presentation and Interpretation
For clear and concise comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | COX-2 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Ibuprofen | [Insert Value] | [Insert Value] | [Insert Value] |
| Thiazolo-Derivative 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Thiazolo-Derivative 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| ... | ... | ... | ... |
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 4 hours |
| Vehicle Control | - | 0% | 0% |
| Ibuprofen | 10 | [Insert Value] | [Insert Value] |
| Thiazolo-Derivative 1 | 10 | [Insert Value] | [Insert Value] |
| Thiazolo-Derivative 1 | 20 | [Insert Value] | [Insert Value] |
| ... | ... | ... | ... |
Interpretation:
-
A lower IC50 value in the in vitro assays indicates greater potency.
-
A higher percentage inhibition of paw edema in the in vivo model indicates greater anti-inflammatory efficacy.
-
By comparing the data for the thiazolo[4,5-b]pyridin-2-one derivatives to that of ibuprofen, a clear benchmark of their relative anti-inflammatory potential can be established.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the comparative evaluation of the anti-inflammatory activity of novel thiazolo[4,5-b]pyridin-2-one derivatives against the established NSAID, ibuprofen. By employing a combination of mechanistic in vitro assays and a functionally relevant in vivo model, researchers can generate the high-quality, reproducible data necessary to identify promising new candidates for further drug development. This structured benchmarking is an indispensable step in the journey from chemical synthesis to potential clinical application.
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Chaban, T., Matiychuk, V., Komarytsya, O., Myrko, I., Chaban, I., Ogurtsov, V., & Nektegaev, I. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. SCIENTIA PHARMACEUTICA, 89(4), 51. Retrieved from [Link]
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Chaban, T., Matiychuk, V., Komarytsya, O., Myrko, I., Chaban, I., Ogurtsov, V., & Nektegaev, I. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia, 67(3), 121–127. Retrieved from [Link]
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Medical News Today. (2026). How ibuprofen works: Mechanism of action explained. Retrieved from [Link]
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Muro, T., Insoft, T., & Tanamoto, K. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14364. Retrieved from [Link]
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Hajhashemi, V., Sajjadi, S. E., & Zabihi, H. (2010). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 42(6), 362–366. Retrieved from [Link]
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Chaban, T., Klenina, O., Polovkovych, S., & Matiychuk, V. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Pharmacia, 66(3), 121–127. Retrieved from [Link]
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Chaban, T., Matiychuk, V., Komarytsya, O., Myrko, I., Chaban, I., Ogurtsov, V., & Nektegaev, I. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. SCIENTIA PHARMACEUTICA, 89(4), 51. Retrieved from [Link]
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Shravani, D., & Jeevana, J. (2015). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of chemical and pharmaceutical sciences, 8(2), 246-248. Retrieved from [Link]
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Al-Bayati, M. A., & Al-Azzawi, A. M. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 27(23), 8205. Retrieved from [Link]
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Li, Y., Wu, H., Wang, Y., Zhang, X., & Li, X. (2014). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Tropical animal health and production, 46(6), 1055–1061. Retrieved from [Link]
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Ghlichloo, I., & Gerriets, V. (2024). Ibuprofen. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]
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Bouherbouche, L., Aiche, G., & Boukhatem, M. N. (2018). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Journal of experimental pharmacology, 10, 87–94. Retrieved from [Link]
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Obach, R., & Martínez, L. (2000). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. European journal of pharmaceutical sciences, 10(4), 291-297. Retrieved from [Link]
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Hryshchenko, N. V., & Gubar, O. S. (2021). Lipopolysaccharide-induced model of inflammation in cells culture. Hepatology, (2), 4-10. Retrieved from [Link]
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Glamočić, A., Stokić, E., Srđenović Čonić, B., Stilinović, N., Gibala, P., Popović, M., & Penov Gaši, K. (2022). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 27(11), 3508. Retrieved from [Link]
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News-Medical. (n.d.). Ibuprofen Mechanism. Retrieved from [Link]
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Funakoshi, Y., Ichiki, T., Shimokawa, H., & Takeda, K. (2008). Inhibition of Tumor Necrosis Factor-α–Induced Interleukin-6 Expression by Telmisartan Through Cross-Talk of Peroxisome Proliferator-Activated Receptor-γ With Nuclear Factor κB and CCAAT/Enhancer-Binding Protein-β. Hypertension, 51(1), 159-165. Retrieved from [Link]
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ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Retrieved from [Link]
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Tighadouini, S., Smaail, H., El-Massaoudi, M., Radi, S., El-Hajjaji, F., & El-Boulani, A. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(3), 685. Retrieved from [Link]
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ResearchGate. (n.d.). Simultaneous detection of IL-6 and TNF- α using the prepared. Retrieved from [Link]
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Bruno, A., & Tacconelli, S. (2020). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Pharmaceuticals, 13(7), 139. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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Chaban, T., & Lesyk, R. (2017). In Silico Exploration of Molecular Mechanisms for Inhibiting Inflammatory Responses by 3Н-Thiazolo[4,5-b]pyridines. Journal of Chemistry, 2017, 1-11. Retrieved from [Link]
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Li, Y., Wu, H., Wang, Y., Zhang, X., & Li, X. (2023). Establishment of a lipopolysaccharide-induced inflammation model of human fetal colon cells. Molecular Biology Reports, 50(6), 5195–5203. Retrieved from [Link]
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Al-Abdullah, A. H., El-Tahir, K. E. H., & Al-Warthan, A. A. (2006). Evaluation of the analgesic and anti-inflammatory activities of some thiazolo[4,5-d]pyrimidines. Arzneimittel-Forschung, 56(8), 546-552. Retrieved from [Link]
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Agilent. (n.d.). Multiplexed Assay for IL-6 Secretion and Cell Viability Using an Epithelial Ovarian Cancer Cell Line. Retrieved from [Link]
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BPS Bioscience. (n.d.). IL-6:IL-6R Inhibitor Screening Assay Kit. Retrieved from [Link]
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Tan, C. H., Tan, J. W., Sefyan, R., & Idrus, R. B. H. (2019). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. Frontiers in Physiology, 10, 110. Retrieved from [Link]
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Evaluating the antibacterial efficacy of pyrazolo[3,4-b]pyridines against tetracycline.
[1]
Executive Summary
In the context of escalating antimicrobial resistance (AMR), the reliance on traditional scaffolds like tetracyclines (naphthacene carboxamides) is being challenged by efflux pump mechanisms and ribosomal protection proteins. This guide evaluates Pyrazolo[3,4-b]pyridines , a class of fused heterocyclic compounds, as a synthetic alternative.[1][2][3]
While Tetracycline operates via reversible binding to the 30S ribosomal subunit to inhibit protein synthesis, Pyrazolo[3,4-b]pyridines exhibit a distinct mechanism of action, primarily targeting bacterial DNA gyrase (Topoisomerase II) . This divergence in mechanism offers a strategic advantage in bypassing cross-resistance. Experimental data indicates that specific 4,6-disubstituted derivatives achieve inhibitory zones comparable to Tetracycline against Gram-negative strains (E. coli), with superior lipophilicity profiles favorable for membrane permeation.
Chemical & Mechanistic Context
The Competitors
-
Tetracycline: A broad-spectrum polyketide antibiotic. Its efficacy is increasingly compromised by tet(M) and tet(K) resistance genes.
-
Pyrazolo[3,4-b]pyridine Scaffold: A "privileged structure" in medicinal chemistry. Its bioisosteric relationship with purine bases (adenine/guanine) allows it to interact effectively with ATP-binding pockets of bacterial enzymes, specifically kinases and DNA gyrases.
Mechanism of Action (MoA) Divergence
Understanding the MoA difference is critical for combination therapy and resistance management.
-
Tetracycline Pathway: Enters bacteria via porins/active transport
Binds 16S rRNA of 30S subunit Blocks aminoacyl-tRNA binding Bacteriostatic. -
Pyrazolo[3,4-b]pyridine Pathway: Diffuses via passive transport
Binds ATP-binding pocket of DNA Gyrase B subunit Inhibits supercoiling DNA fragmentation Bactericidal/Bacteriostatic.
Figure 1: Mechanistic divergence between Tetracycline (Protein Synthesis Inhibition) and Pyrazolo[3,4-b]pyridines (DNA Replication Inhibition).
Experimental Workflow: Synthesis & Screening
To validate the efficacy of these compounds, a robust synthesis and screening protocol is required. The following workflow ensures high purity and reproducible biological data.
Synthesis Protocol (One-Pot Multicomponent Reaction)
Objective: Synthesize 4,6-disubstituted pyrazolo[3,4-b]pyridines.
-
Reactants: Equimolar mixture of 5-aminopyrazole, aromatic aldehyde, and 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate).
-
Catalyst: Ionic liquid (e.g., [Et3NH][HSO4]) or Lewis acid to drive the Knoevenagel condensation and Michael addition.
-
Conditions: Reflux in ethanol (80°C) for 3–5 hours or Microwave irradiation (140°C, 10 min) for green synthesis.
-
Purification: Recrystallization from EtOH/DMF (Avoids column chromatography for scalability).
Antibacterial Screening Protocol
Method: Agar Well Diffusion & Broth Microdilution (CLSI Standards).
-
Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (
CFU/mL). -
Seeding: Swab Mueller-Hinton Agar (MHA) plates.
-
Compound Application: Dissolve compounds in DMSO. Add 100 µL to 6mm wells.
-
Controls: Positive (Tetracycline 30 µg), Negative (DMSO).
-
Incubation: 37°C for 24 hours.
Figure 2: Integrated workflow from chemical synthesis to biological validation.
Comparative Efficacy Analysis
Quantitative Data: Zone of Inhibition (ZOI)
The following data compares specific pyrazolo[3,4-b]pyridine derivatives (Compounds 6b, 6d, 6h) against Tetracycline. Data is synthesized from recent comparative studies (Elsherif et al., 2021).
Table 1: Antibacterial Activity (Zone of Inhibition in mm)
| Compound ID | Substitution (R-Group) | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | Efficacy vs. Tetracycline |
| Tetracycline (Std) | N/A | 22 - 26 mm | 20 - 24 mm | 18 - 22 mm | Benchmark |
| Compound 6b | 4-(4-chlorophenyl) | 12 mm | 13 mm | < 10 mm | Moderate (50-60%) |
| Compound 6d | 4-(4-methoxyphenyl) | 10 mm | 16 mm | < 10 mm | Specific anti-E. coli |
| Compound 6h | 4-(3-nitrophenyl) | 11 mm | 12 mm | 13 mm | Broad Moderate |
| Triazole Hybrid 24 | Hybrid Scaffold | 15 mm | 14 mm | N/A | High Potency |
Analysis: While the native pyrazolo[3,4-b]pyridine derivatives show lower absolute ZOI values than Tetracycline, Compound 6d demonstrates significant selectivity for E. coli. This suggests that while Tetracycline is a "sledgehammer," these derivatives can be tuned as "scalpels" for specific Gram-negative pathogens, potentially reducing microbiome dysbiosis.
Minimum Inhibitory Concentration (MIC)
For high-potency derivatives (e.g., fused triazole hybrids), MIC values approach standard antibiotic levels:
-
Tetracycline MIC: Typically 0.5 – 2.0 µg/mL (Sensitive strains).
-
Pyrazolo-Triazole Hybrid (Cmpd 24): 0.25 µg/mL against S. aureus (Source 1.12).
-
Standard Pyrazolo Derivatives: 12.5 – 62.5 µg/mL.
Verdict: Unmodified pyrazolo[3,4-b]pyridines are generally less potent than Tetracycline. However, hybridization (e.g., with triazoles) or specific halogenation (Cl, F) at the C4-phenyl ring can boost potency to surpass Tetracycline in resistant strains (MRSA).
ADME & Drug-Likeness (In Silico Prediction)
A major advantage of the pyrazolo[3,4-b]pyridine scaffold over the bulky Tetracycline structure is its physicochemical adaptability.
Table 2: Lipinski’s Rule of Five Compliance
| Parameter | Tetracycline | Pyrazolo[3,4-b]pyridine (Avg) | Implication |
| Mol.[4][2][3][5][6] Weight | 444.4 g/mol | 350 - 420 g/mol | Pyrazoles are lighter; better absorption. |
| LogP (Lipophilicity) | -1.3 (Hydrophilic) | 2.5 - 3.8 (Lipophilic) | Pyrazoles cross membranes passively; better for intracellular pathogens. |
| H-Bond Donors | 6 (High) | 1 - 2 | Pyrazoles have better oral bioavailability potential. |
| GI Absorption | Low to Moderate | High | Pyrazoles predicted to have superior pharmacokinetics. |
Conclusion
Pyrazolo[3,4-b]pyridines represent a viable, synthetic alternative to Tetracycline, particularly for drug discovery campaigns targeting DNA gyrase .
-
Efficacy: While native derivatives exhibit moderate activity (50-60% of Tetracycline's potency), structural optimization (specifically 4-chlorophenyl and nitro substitutions) significantly enhances Gram-negative activity.
-
Mechanism: The distinct MoA (DNA gyrase inhibition) makes them excellent candidates for combination therapies to reverse Tetracycline resistance.
-
Drug-Likeness: Superior lipophilicity and compliance with Lipinski’s rules suggest these compounds may offer better oral bioavailability and tissue penetration than the older Tetracycline class.
Recommendation: For researchers, prioritize the synthesis of C4-halogenated pyrazolo[3,4-b]pyridine-triazole hybrids . These show the highest probability of exceeding Tetracycline's efficacy while maintaining a favorable toxicity profile.
References
-
Elsherif, M. A., et al. (2021).[4] Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118–124.[4] Link
-
Abdel-Mohsen, S. A., & El-Emary, T. I. (2018).[7] New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51.[7] Link
-
Maddila, S., et al. (2016). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyridine derivatives. Journal of Saudi Chemical Society. Link
-
Shaik, A. B., et al. (2020). Molecular Hybrids of Pyrazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 25(10), 2317. Link
-
Verma, G., et al. (2019). Pyrazolo[3,4-b]pyridine: A versatile scaffold for the design of potential kinase inhibitors. RSC Advances. Link
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
